PR-924
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2R)-1-[[(2S)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O5/c1-22-27-14-8-7-13-25(27)18-29(22)35(44)39-23(2)34(43)41-32(19-26-20-38-30-16-10-9-15-28(26)30)36(45)40-31(33(42)37(3)21-46-37)17-24-11-5-4-6-12-24/h4-16,20,23,31-32,38H,17-19,21H2,1-3H3,(H,39,44)(H,40,45)(H,41,43)/t23-,31+,32+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBUEVSHEJICCM-LZNHGOJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2=CC=CC=C12)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)C6(CO6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CC2=CC=CC=C12)C(=O)N[C@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)[C@]6(CO6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416709-79-9 | |
| Record name | PR-924 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416709799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PR-924 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI5ZER54A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PR-924: A Technical Guide to its Mechanism of Action as a Selective Immunoproteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PR-924 is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its effects in multiple myeloma (MM). This compound acts as a covalent, irreversible inhibitor of the LMP-7 (low molecular weight protein 7, also known as β5i) subunit of the immunoproteasome. This selective inhibition triggers a cascade of downstream events culminating in the induction of apoptosis in cancer cells, demonstrating its potential as a therapeutic agent. This guide summarizes the key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a tripeptide epoxyketone that demonstrates high selectivity for the LMP-7 (β5i) subunit of the immunoproteasome.[1][2] The core mechanism of action involves the covalent modification of the N-terminal threonine active sites within the LMP-7 subunit.[1][2][3] This irreversible binding effectively inhibits the chymotrypsin-like proteolytic activity of the immunoproteasome.[1] In contrast to broader-spectrum proteasome inhibitors, this compound exhibits significantly less activity against the constitutive proteasome subunit β5c, which is ubiquitously expressed in normal tissues.[4] This selectivity is thought to contribute to a more favorable therapeutic window, potentially reducing off-target effects.[1]
The inhibition of LMP-7 by this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of endoplasmic reticulum stress. In malignant cells, such as those in multiple myeloma, this disruption of proteasomal function triggers the intrinsic pathway of apoptosis.[1][4]
Quantitative Data: Inhibitory Activity of this compound
The selectivity of this compound for the immunoproteasome subunit LMP-7 (β5i) over the constitutive proteasome subunit β5c is a key feature of its pharmacological profile. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against various proteasome subunits.
| Subunit | Target | This compound IC50 (nM) | Selectivity Ratio (β5c/β5i) | Reference |
| β5i | Immunoproteasome | 2.5 | ~91 | [4] |
| β5c | Constitutive Proteasome | 227 | [4] | |
| β1i | Immunoproteasome | 8200 | ||
| β2i | Immunoproteasome | >30,000 | ||
| β1c | Constitutive Proteasome | >30,000 | ||
| β2c | Constitutive Proteasome | >30,000 | ||
| β5i | Immunoproteasome | 22 | ~131 | |
| β5c | Constitutive Proteasome | 2900 |
Note: Variations in IC50 values can be attributed to different experimental assays and conditions.
Signaling Pathway of this compound-Induced Apoptosis
The primary anti-cancer effect of this compound is the induction of apoptosis, particularly in multiple myeloma cells.[1] This process is predominantly mediated through the mitochondria-dependent intrinsic pathway.[1]
Key events in this signaling cascade include:
-
Activation of Caspases: Treatment with this compound leads to the activation of initiator caspase-9 and caspase-8, as well as the executioner caspase-3.[1]
-
Cleavage of PARP: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
-
BID Cleavage and Translocation: this compound induces the cleavage of the pro-apoptotic BH3-only protein BID. The truncated BID (tBID) then translocates to the mitochondria.[1]
-
Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release: The accumulation of tBID at the mitochondria leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[1][2]
-
Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which further amplifies the caspase cascade.
References
- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
PR-924: A Selective LMP-7 Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PR-924 is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP-7 (Low Molecular Mass Polypeptide 7), also known as β5i. As a tripeptide epoxyketone, this compound covalently and irreversibly binds to the N-terminal threonine active site of LMP-7, leading to the induction of apoptosis in malignant cells, particularly those of hematological origin such as multiple myeloma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development who are interested in the therapeutic potential of selective immunoproteasome inhibition.
Introduction: The Immunoproteasome and LMP-7 as a Therapeutic Target
The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, playing a vital role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The proteasome exists in two major forms: the constitutive proteasome, present in all cell types, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory cytokines.
The immunoproteasome contains three distinct catalytic β-subunits: LMP-2 (β1i), MECL-1 (β2i), and LMP-7 (β5i), which replace their constitutive counterparts β1, β2, and β5, respectively. LMP-7 confers a chymotrypsin-like proteolytic activity to the immunoproteasome. In hematological malignancies like multiple myeloma, the immunoproteasome is often overexpressed and plays a crucial role in tumor cell survival and proliferation. This makes the immunoproteasome, and specifically the LMP-7 subunit, an attractive target for selective cancer therapy, with the potential for reduced off-target effects compared to non-selective proteasome inhibitors.
This compound is a tripeptide epoxyketone designed to selectively target the LMP-7 subunit of the immunoproteasome. Its high selectivity offers a promising therapeutic window for treating cancers that are dependent on immunoproteasome function.
This compound: Mechanism of Action and Chemical Properties
This compound is characterized as a tripeptide epoxyketone proteasome inhibitor.[1] This chemical class is known for its ability to form a covalent bond with the active site threonine residues of proteasome subunits.
-
Chemical Structure: While a specific synthesis protocol for this compound is not widely published, its structure as a tripeptide epoxyketone has been reported by commercial suppliers.
-
Mechanism of Action: this compound selectively and irreversibly binds to the N-terminal threonine active site of the LMP-7 (β5i) subunit of the immunoproteasome.[1][2] This covalent modification inhibits the chymotrypsin-like activity of the immunoproteasome, leading to a disruption of protein homeostasis and the accumulation of pro-apoptotic proteins. This ultimately triggers programmed cell death (apoptosis) in susceptible cancer cells.[1][2]
Quantitative Data: In Vitro Efficacy and Selectivity
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.
Table 1: Inhibitory Potency of this compound against Proteasome Subunits
| Proteasome Subunit | Target | IC50 (nM) |
| LMP-7 | Immunoproteasome (β5i) | 22 |
Data sourced from MedchemExpress.[2]
Table 2: In Vitro Anti-Myeloma Activity of this compound
| Cell Lines | Treatment Duration | IC50 Range (µM) |
| MM.1S, MM.1R, RPMI-8226, KMS12, LR-5, DOX40, INA-6, OPM1, OPM2 | 48 hours | 3 - 7 |
Data shows the effective concentration range of this compound to inhibit the growth of various multiple myeloma cell lines.[2]
Table 3: In Vivo Efficacy of this compound in a Plasmacytoma Xenograft Model
| Treatment Group | Dosing Schedule | Outcome |
| This compound | 6 mg/kg, intravenous, twice a week for 21 days | Significant inhibition of tumor growth and prolonged survival |
Data from studies in CB-17 SCID mice with human plasmacytoma xenografts.[2]
Signaling Pathways and Experimental Workflows
This compound Induced Apoptotic Signaling Pathway
This compound triggers apoptosis in multiple myeloma cells through the intrinsic, or mitochondrial, pathway. This involves the activation of a cascade of caspase enzymes.
Caption: this compound induced apoptotic signaling cascade.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines a typical experimental workflow to assess the anti-cancer effects of this compound, from in vitro cell-based assays to in vivo animal models.
Caption: Experimental workflow for this compound efficacy testing.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 1-20 µM). Include a vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blot for Caspase Activation
This protocol is used to detect the cleavage and activation of caspases, key mediators of apoptosis, in response to this compound treatment.
Materials:
-
This compound treated and untreated multiple myeloma cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies against Caspase-3, Caspase-8, Caspase-9, PARP, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the bands corresponding to the full-length and cleaved forms of the target proteins.
In Vivo Human Plasmacytoma Xenograft Model
This protocol describes the use of a mouse model to evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
CB-17 SCID mice
-
Human multiple myeloma cell line (e.g., RPMI-8226)
-
Matrigel
-
This compound for injection
-
Vehicle control (e.g., saline)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 2 x 10^6 cells) mixed with Matrigel into the flank of SCID mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Treatment Initiation: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 6 mg/kg) intravenously twice a week. Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Survival and Toxicity Monitoring: Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior) and record survival.
-
Data Analysis: Compare the tumor growth rates and survival curves between the treatment and control groups.
Conclusion and Future Directions
This compound represents a promising class of targeted therapies for hematological malignancies. Its high selectivity for the LMP-7 subunit of the immunoproteasome offers the potential for improved efficacy and a better safety profile compared to non-selective proteasome inhibitors. The data presented in this guide demonstrate the potent anti-myeloma activity of this compound in both in vitro and in vivo models.
Future research should focus on further elucidating the full spectrum of cellular pathways affected by selective LMP-7 inhibition, exploring potential synergistic combinations with other anti-cancer agents, and advancing the clinical development of this compound and other LMP-7 inhibitors for the treatment of multiple myeloma and other cancers. The detailed protocols and workflows provided herein serve as a foundation for researchers to further investigate the therapeutic utility of this targeted approach.
References
The Immunoproteasome Subunit LMP-7: A Core Target for Modulating Autoimmune and Oncological Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The immunoproteasome (i-proteasome) is a specialized variant of the proteasome complex, crucial for regulating immune responses. Its distinct catalytic subunit, Low Molecular Mass Polypeptide 7 (LMP-7 or β5i), has emerged as a high-value drug target for a range of therapeutic areas, particularly autoimmune disorders and hematological malignancies. Unlike the constitutive proteasome found in all cells, the immunoproteasome is predominantly expressed in hematopoietic cells and can be induced in other cells by inflammatory cytokines like IFN-γ and TNF-α.[1][2] This differential expression provides a therapeutic window for selective inhibition, aiming to modulate pathological immune responses while minimizing the on-target toxicities associated with broad-spectrum proteasome inhibitors. This guide details the structure and function of LMP-7, its role in disease, the landscape of selective inhibitors, key experimental protocols for its study, and the signaling pathways it governs.
The Immunoproteasome and the LMP-7 (β5i) Subunit
The 26S proteasome is the primary non-lysosomal protease responsible for degrading polyubiquitinated proteins, maintaining cellular protein homeostasis.[3] In response to inflammatory stimuli, the three catalytic β-subunits of the constitutive proteasome (c-proteasome)—β1, β2, and β5—can be replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP-7).[3]
LMP-7 (also known as PSMB8) confers a chymotrypsin-like proteolytic activity to the immunoproteasome.[4] This activity is distinct from its constitutive counterpart (β5), leading to altered cleavage preferences and the generation of a unique repertoire of peptides for presentation on MHC class I molecules.[3] Beyond antigen presentation, LMP-7 plays a critical role in cytokine production, T-cell differentiation, and the survival of plasma cells, making it a pivotal node in the regulation of both innate and adaptive immunity.[1][5][6]
Therapeutic Rationale: LMP-7 as a Drug Target
The rationale for targeting LMP-7 stems from its central role in the pathogenesis of various diseases.
Autoimmune Diseases
Selective inhibition of LMP-7 has demonstrated significant therapeutic benefits in preclinical models of numerous autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), and multiple sclerosis.[7] The therapeutic effect is largely attributed to the inhibition of pro-inflammatory Th1 and Th17 T-helper cell differentiation and the reduction of key inflammatory cytokines.[1][5][8] Furthermore, LMP-7 inhibition promotes the differentiation of regulatory T cells (Tregs), helping to restore immune tolerance.[1][5]
Oncology
In hematological malignancies such as multiple myeloma and mantle cell lymphoma, cancer cells are highly dependent on proteasome function for survival. The immunoproteasome is highly expressed in these malignant cells.[9] Selective LMP-7 inhibitors like M3258 have shown potent anti-tumor efficacy in preclinical models, inducing apoptosis in myeloma cells and, in some cases, demonstrating superior efficacy compared to non-selective proteasome inhibitors like bortezomib.[7][9] LMP-7 has also been implicated in solid tumors like colorectal and breast cancer, often associated with inflammation-driven cancer progression.[9][10]
Quantitative Data on LMP-7 Inhibitors
A growing number of selective LMP-7 inhibitors have been developed. Their potency is typically measured by the half-maximal inhibitory concentration (IC50), while the inhibition constant (Ki) provides a measure of binding affinity.[11] The selectivity is determined by comparing the IC50 for LMP-7 (β5i) to that for the constitutive subunit β5 (β5c).
| Compound | Type | Target(s) | Human β5i (LMP7) IC50 | Human β5c IC50 | Selectivity (β5c/β5i) | Reference |
| ONX 0914 (PR-957) | Tripeptide Epoxyketone (Irreversible) | LMP7, LMP2 | ~20-39 nM | ~240-1560 nM | ~12 to 40-fold | [12][13] |
| KZR-616 (Zetomipzomib) | Tripeptide Epoxyketone (Irreversible) | LMP7, LMP2 | Potent inhibitor | >10,000-fold selectivity | >10,000-fold | [14] |
| M3258 | Non-peptidic (Reversible) | LMP7 | 3.6 - 4.1 nM | 2519 nM | >600-fold | [9][15] |
| PR-924 | Tripeptide Epoxyketone (Irreversible) | LMP7 | 2.5 - 22 nM | 227 - 2900 nM | >90 to 131-fold | [13][16][17] |
Note: IC50 values can vary based on specific assay conditions, such as enzyme and substrate concentrations and pre-incubation times.
Mechanism of Action and Signaling Pathways
Inhibition of LMP-7's chymotrypsin-like activity disrupts downstream signaling pathways crucial for immune cell function. The primary mechanism involves altering the balance of T-helper cell differentiation and suppressing the production of pro-inflammatory cytokines.
Modulation of T-Cell Differentiation
LMP-7 activity is critical for the differentiation of naive CD4+ T cells into pro-inflammatory Th1 and Th17 lineages. LMP-7 inhibition leads to reduced phosphorylation of the transcription factor STAT1, which is essential for Th1 differentiation.[1][5] Similarly, it blocks the phosphorylation of STAT3, a key regulator of the Th17 lineage-defining transcription factor RORγt.[5] Concurrently, this inhibition promotes the differentiation of Foxp3+ regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. ONX-0914 (PR-957) | LMP7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
The Role of PR-924 in Inducing Apoptosis in Myeloma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective immunoproteasome inhibitor, PR-924, and its role in inducing apoptosis in multiple myeloma cells. This document details the molecular mechanisms, key signaling pathways, and experimental data supporting its anti-myeloma activity. Furthermore, it provides detailed experimental protocols for the key assays cited and visual representations of the underlying biological processes.
Executive Summary
This compound is a tripeptide epoxyketone that selectively inhibits the LMP-7 (low-molecular-mass polypeptide 7), also known as the β5i subunit, of the immunoproteasome.[1][2] Research has demonstrated that this compound effectively inhibits the growth of multiple myeloma cell lines and primary patient tumor cells, including those resistant to conventional therapies.[1] The primary mechanism of action is the induction of apoptosis through a mitochondria-dependent pathway.[1] In vivo studies have further validated the anti-tumor efficacy of this compound in xenograft models of human multiple myeloma, with the compound being well-tolerated.[1][2] These preclinical findings establish the LMP-7 subunit of the immunoproteasome as a promising therapeutic target in multiple myeloma.[1][2]
Mechanism of Action of this compound
This compound's pro-apoptotic activity in myeloma cells is initiated by the selective inhibition of the chymotrypsin-like activity of the LMP-7 subunit of the immunoproteasome.[1] This selective inhibition disrupts cellular protein homeostasis, leading to the activation of downstream apoptotic signaling cascades.
The induction of apoptosis by this compound is characterized by the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9.[1][2] This activation leads to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Furthermore, this compound triggers the mitochondrial intrinsic apoptotic pathway. This is evidenced by the cleavage of Bid, a pro-apoptotic BH3-only protein, and its subsequent translocation to the mitochondria.[1] This event leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][2] The released cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the subsequent caspase cascade.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on multiple myeloma cells.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line(s) | Assay | Concentration | Time Point | Result | Reference |
| MM.1S, MM.1R, RPMI-8226, KMS12PE, LR-5, DOX40, INA-6, OPM1, OPM2 | MTT Assay | 1-20 µM | 24, 48, 72h | IC50 range: 3-5 µM | [1] |
| MM.1S, MM.1R | Annexin V/PI Staining | 3 µM | 48h | Significant increase in apoptotic cell population | [1] |
| Primary Patient MM Cells (CD138+) | Trypan Blue Exclusion | 3 µM | 48h | Significant increase in cell death | [1] |
| Normal PBMCs | Trypan Blue Exclusion | up to 20 µM | 48h | Minimal decrease in viability | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cell Line | Treatment | Outcome | Reference |
| Plasmacytoma Xenograft | MM.1S | 6 mg/kg this compound (IV, twice weekly for 3 weeks) | Significant inhibition of tumor growth and prolonged survival | [1] |
| SCID-hu | INA-6 | 6 mg/kg this compound (IV, twice weekly for 3 weeks) | Significant reduction in shIL-6R levels | [1] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.
Caption: this compound Induced Apoptotic Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
-
Cell Lines: Human multiple myeloma cell lines (MM.1S, MM.1R, RPMI-8226, Dox-40, LR5, OPM-1, OPM-2, KMS12PE, INA-6) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Primary Cells: Tumor cells from multiple myeloma patients were purified by CD138+ selection. Normal peripheral blood mononuclear cells (PBMCs) were obtained from healthy donors.
MTT Cell Viability Assay
Caption: MTT Assay Experimental Workflow.
-
Seed myeloma cells in 96-well plates at a density of 2 x 10^4 cells/well.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle control.
-
Incubate for the desired time points (24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Culture myeloma cells (e.g., MM.1S, MM.1R) in 6-well plates.
-
Treat cells with this compound (e.g., 3 µM) or vehicle control for 48 hours.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Treat myeloma cells (e.g., MM.1S, MM.1R) with this compound (e.g., 3 µM) for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against caspase-3, caspase-8, caspase-9, PARP, Bid, Bcl-2, Bax, Mcl-1, or GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
-
Plasmacytoma Model: Subcutaneously inject 2 x 10^6 MM.1S cells into the flank of SCID mice.
-
SCID-hu Model: Implant human fetal bone chips subcutaneously into SCID mice and inject 2.5 x 10^6 INA-6 cells directly into the bone chips.
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 6 mg/kg) or vehicle intravenously twice a week for 3 weeks.
-
Monitor tumor growth by measuring tumor volume or circulating levels of soluble human IL-6 receptor (shIL-6R).
-
Monitor animal weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
This compound demonstrates significant anti-myeloma activity by selectively targeting the LMP-7 subunit of the immunoproteasome and inducing apoptosis through a caspase-mediated, mitochondria-dependent pathway. The preclinical data strongly support the further investigation of this compound as a potential therapeutic agent for the treatment of multiple myeloma. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
PR-924: A Technical Overview of a Selective Immunoproteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (β5i). The information presented is collated from peer-reviewed scientific literature and is intended to serve as a resource for professionals in the fields of oncology, pharmacology, and drug development.
Introduction to this compound
This compound is a tripeptide epoxyketone proteasome inhibitor that demonstrates high selectivity for the LMP-7 (low molecular mass polypeptide 7) subunit of the immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules. Its distinct catalytic subunits, including LMP-7, have emerged as attractive therapeutic targets in hematological malignancies and autoimmune diseases. This compound covalently modifies the N-terminal threonine active sites of the LMP-7 subunit, leading to the inhibition of its chymotrypsin-like (CT-L) activity and subsequent induction of apoptosis in cancer cells.[1][2][4]
Mechanism of Action
This compound exerts its cytotoxic effects in cancer cells, particularly multiple myeloma (MM), through the induction of apoptosis.[1][2] This process is initiated by the selective inhibition of the LMP-7 subunit of the immunoproteasome. The downstream signaling cascade involves the activation of multiple key components of the apoptotic pathway.
Apoptotic Signaling Pathway
The inhibition of the immunoproteasome by this compound triggers a cascade of events leading to programmed cell death. This includes the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[1][2] Activated caspase-8 can cleave BID (BH3 interacting-domain death agonist), and the resulting truncated BID (tBID) translocates to the mitochondria, promoting the release of cytochrome c.[1] Cytochrome c release, in turn, facilitates the activation of caspase-9. Both pathways converge on the activation of caspase-3, which then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[1][2]
Quantitative Data
The potency and selectivity of this compound have been quantified in various preclinical studies. The following tables summarize the key in vitro efficacy data.
| Cell Line Type | IC50 Range (µM) | Reference |
| Multiple Myeloma (MM) Cell Lines | 3-5 | [4] |
| Parental Leukemia Cell Lines (CCRF-CEM, THP1, 8226) | 1.5-2.8 | [5] |
| Proteasome Subunit | IC50 (nM) | Selectivity (β5c/β5i) | Reference |
| β5i (LMP-7) | 2.5 | 91 | [3] |
| β5c | 227 | [3] |
Experimental Protocols
The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to characterize its activity and mechanism of action.
In Vitro Assays
Cell Viability and Apoptosis Assays:
-
Trypan Blue Exclusion: To assess cell viability, multiple myeloma cells were treated with this compound (e.g., 3 µM for 48 hours), and the percentage of viable cells was determined by trypan blue staining and light microscopy.[1]
-
MTT Assay: The metabolic activity of cells, as an indicator of viability, was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells were stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic and necrotic cells) and analyzed by flow cytometry.[1][4] A significant increase in the Annexin V-positive cell population indicates apoptosis induction.[1]
Immunoblot Analysis:
-
Whole-cell lysates from this compound-treated and untreated cells were separated by SDS-PAGE and transferred to a membrane.
-
The membranes were probed with primary antibodies specific for key apoptotic proteins, including caspase-3, -8, -9, BID, and PARP.
-
The detection of cleaved (activated) forms of these proteins by western blotting confirms the activation of the apoptotic cascade.[1][2]
In Vivo Models
Xenograft Models:
-
Human Plasmacytoma Xenograft Model: To evaluate the in vivo efficacy of this compound, human multiple myeloma cells were subcutaneously injected into SCID mice. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor growth was monitored over time to assess the anti-tumor activity of the compound.[1][2]
-
SCID-hu Model: This model, which better reflects the human bone marrow microenvironment, involves implanting human bone chips subcutaneously in SCID mice, followed by the injection of human MM cells.[4] The effect of this compound on tumor growth was assessed by measuring levels of soluble human interleukin-6 receptor (shIL-6R) in the mouse serum.[1][2][4]
Preclinical Findings and Future Directions
Preclinical studies have demonstrated that this compound effectively inhibits the growth of multiple myeloma cell lines and primary patient tumor cells, including those resistant to conventional therapies.[1] In vivo, this compound has been shown to inhibit tumor growth and prolong survival in mouse models of human multiple myeloma without significant toxicity.[1][2][4] These findings validate the immunoproteasome LMP-7 subunit as a promising therapeutic target in multiple myeloma.[1][2]
Further research has also explored the activity of this compound in other hematologic malignancies, such as leukemia, and has investigated mechanisms of resistance.[5] While this compound shows potent anti-leukemic activity, including in bortezomib-resistant cells, resistance can emerge through mutations in the constitutive proteasome subunit β5 (PSMB5), suggesting that at the effective concentrations, both the immunoproteasome and the constitutive proteasome are inhibited.[5]
The promising preclinical data for this compound laid the groundwork for the development of selective immunoproteasome inhibitors for the treatment of various cancers and inflammatory diseases. Continued research in this area focuses on optimizing the selectivity and pharmacokinetic properties of these inhibitors to maximize their therapeutic window.
References
- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and properties of PR-924
An In-depth Technical Guide to PR-924: A Selective Immunoproteasome Inhibitor
This compound is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP-7 (low molecular mass polypeptide 7), also known as β5i.[1][2][3] This tripeptide epoxyketone covalently modifies the N-terminal threonine active sites of the proteasome, leading to the induction of apoptosis and inhibition of tumor growth in preclinical models of multiple myeloma.[1][4] Its selectivity for the immunoproteasome over the constitutive proteasome makes it a compound of significant interest for researchers in oncology and immunology.[5][6]
Chemical Structure and Properties
This compound is a tripeptide epoxyketone with the chemical formula C37H38N4O5.[5] It has a molecular weight of 618.73 g/mol .[5] The structure of this compound features a non-natural D-alanine residue at the P3 position and a 3-methyl-1H-indene N-cap, which contribute to its high selectivity for the β5i subunit.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1416709-79-9 | [5] |
| Molecular Formula | C37H38N4O5 | [5][9] |
| Molecular Weight | 618.73 g/mol | [5] |
| IUPAC Name | N-((R)-1-(((S)-3-(1H-indol-3-yl)-1-(((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)-3-methyl-1H-indene-2-carboxamide | [5] |
| InChI Key | ADBUEVSHEJICCM-LZNHGOJSSA-N | [5] |
| Appearance | Solid | [5] |
Biological Activity and Selectivity
This compound demonstrates marked selectivity for the β5i subunit of the immunoproteasome compared to the constitutive β5 subunit.[2][6] This selectivity is a key feature, as it may reduce the off-target effects associated with less selective proteasome inhibitors like bortezomib.[1][6] The inhibitory activity of this compound has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Subunit | IC50 (nM) | Selectivity Ratio (β5c/β5i) | Reference |
| β5i (LMP-7) | 2.5 - 22 | ~91 - 131 | [2][3][8] |
| β5c | 227 - 2900 | - | [2][8] |
| β1i | 8200 | - | [8] |
| β1c | >30000 | - | [8] |
| β2c | >30000 | - | [8] |
| β2i | >30000 | - | [8] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects primarily through the induction of apoptosis.[1] Inhibition of the LMP-7 subunit of the immunoproteasome by this compound disrupts protein homeostasis within the cell, leading to the activation of a cascade of apoptotic signaling events.[1][2] This process involves the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and the involvement of the mitochondrial pathway.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the activity of this compound, based on descriptions from published research.[1][6]
Proteasome Inhibition Assay
This assay is used to determine the inhibitory activity of this compound against specific proteasome subunits.
-
Preparation of Cell Lysates: Human hematologic malignancy cell lines (e.g., CCRF-CEM, THP1, 8226) are cultured and harvested.[6] Cell pellets are lysed to extract proteins, including proteasomes.
-
Incubation with Inhibitor: The cell lysates are incubated with varying concentrations of this compound for a specified period.
-
Substrate Addition: A fluorogenic peptide substrate specific for the proteasome subunit of interest (e.g., a substrate for chymotrypsin-like activity for β5i) is added.
-
Measurement of Activity: The cleavage of the substrate by the proteasome releases a fluorescent molecule. The fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated and compared to a control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a proteasome inhibition assay.
Cell Viability Assay
This assay measures the effect of this compound on the growth and survival of cancer cells.
-
Cell Seeding: Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) are seeded in 96-well plates.[3]
-
Treatment: The cells are treated with a range of concentrations of this compound and incubated for various time points (e.g., 24, 48, 72 hours).[3]
-
Viability Reagent Addition: A reagent such as MTT or a commercially available cell viability assay kit is added to the wells.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the reagent by viable cells into a colored or fluorescent product. The absorbance or fluorescence is then measured using a plate reader.
-
Data Analysis: The viability of the treated cells is expressed as a percentage of the untreated control. The IC50 for cell viability is calculated.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation: Human multiple myeloma cells are injected subcutaneously into immunodeficient mice.[1]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection) on a defined schedule, while the control group receives a vehicle.[1]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.[1]
-
Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are excised and weighed. The effect of this compound on tumor growth and the overall survival of the mice are analyzed.[1]
Conclusion
This compound is a highly selective inhibitor of the immunoproteasome subunit LMP-7 with demonstrated anti-tumor activity in preclinical models of multiple myeloma. Its mechanism of action, centered on the induction of apoptosis, and its favorable selectivity profile make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The detailed experimental protocols provide a framework for the continued investigation of this compound and similar immunoproteasome inhibitors.
References
- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medkoo.com [medkoo.com]
- 6. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C37H38N4O5 | CID 92135659 - PubChem [pubchem.ncbi.nlm.nih.gov]
PR-924: A Selective LMP7 Inhibitor and its Impact on the Ubiquitin-Proteasome Pathway in Multiple Myeloma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ubiquitin-proteasome pathway (UPP) is a critical cellular process responsible for the degradation of a majority of intracellular proteins, thereby regulating a myriad of cellular functions including cell cycle progression, signal transduction, and apoptosis.[1][2][3] Its dysregulation is implicated in the pathogenesis of various diseases, notably multiple myeloma (MM). The 26S proteasome, the central protease of this pathway, exists in two major forms: the constitutive proteasome, present in most cells, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin and is inducible by inflammatory stimuli.[4] This distinction presents a therapeutic window for the selective targeting of the immunoproteasome in hematological malignancies. PR-924 is a potent, irreversible, and selective tripeptide epoxyketone inhibitor of the LMP7 (low-molecular-mass peptide 7 or β5i) subunit of the immunoproteasome.[5][6][7][8] This document provides a comprehensive technical overview of this compound, its mechanism of action, its quantitative effects on the ubiquitin-proteasome pathway and multiple myeloma cells, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
The Ubiquitin-Proteasome Pathway and the Role of the Immunoproteasome
The degradation of proteins via the UPP is a two-step process: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[1][9][10] The 26S proteasome is a large, ATP-dependent proteolytic complex composed of a 20S core particle and one or two 19S regulatory particles. The 20S core is the catalytic engine and contains three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. In the immunoproteasome, the standard catalytic subunits β5, β2, and β1 are replaced by LMP7 (β5i), MECL-1 (β2i), and LMP2 (β1i), respectively.[4] This alteration in subunit composition results in modified proteolytic specificity, which is important for the generation of peptides for MHC class I antigen presentation. In multiple myeloma, high expression of the immunoproteasome suggests its crucial role in the survival and proliferation of malignant plasma cells, making it an attractive therapeutic target.[5]
This compound: Mechanism of Action
This compound is a tripeptide epoxyketone that acts as a selective and irreversible inhibitor of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[6][7] It covalently modifies the N-terminal threonine active site of LMP7.[5][8] By inhibiting LMP7, this compound disrupts the normal proteolytic function of the immunoproteasome. This leads to the accumulation of poly-ubiquitinated proteins within the cell, which in turn induces cellular stress and triggers programmed cell death (apoptosis).[4][11]
Quantitative Effects of this compound
The efficacy and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data regarding its inhibitory activity and its effects on multiple myeloma cells.
Table 1: Inhibitory Activity of this compound against Proteasome Subunits
| Subunit | IC50 (nM) | Selectivity vs. β5 | Reference |
| Immunoproteasome | |||
| LMP7 (β5i) | 2.5 | - | [6] |
| Constitutive Proteasome | |||
| β5 | 227 | 91-fold | [6] |
Table 2: Effect of this compound on the Viability of Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) at 48h | Reference |
| MM.1S | 3-7 | [5] |
| MM.1R | 3-7 | [5] |
| RPMI-8226 | 3-7 | [5] |
| KMS12 | 3-7 | [5] |
| LR-5 | 3-7 | [5] |
| DOX40 | 3-7 | [5] |
| INA-6 | 3-7 | [5] |
| OPM1 | 3-7 | [5] |
| OPM2 | 3-7 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the corresponding concentration of DMSO.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the formazan pellet.
-
Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Multiple myeloma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat multiple myeloma cells with the desired concentrations of this compound for the indicated time. Include an untreated control.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Proteasome Activity Assay (Chymotrypsin-like Activity)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Multiple myeloma cells treated with this compound
-
Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
Fluorogenic substrate: Suc-LLVY-AMC (stock solution in DMSO)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
Black 96-well microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Treat cells with this compound as desired.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant (cell lysate).
-
In a black 96-well plate, add 20-50 µg of cell lysate per well and adjust the volume to 100 µL with Assay Buffer.
-
Prepare the substrate solution by diluting the Suc-LLVY-AMC stock in Assay Buffer to a final concentration of 100 µM.
-
Add 100 µL of the substrate solution to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at multiple time points (e.g., every 5 minutes for 1 hour) using a fluorometric plate reader. The rate of increase in fluorescence is proportional to the proteasome activity.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound on the LMP7 subunit.
Caption: Signaling pathway of this compound-induced apoptosis in multiple myeloma cells.
Caption: A typical experimental workflow to assess the effects of this compound.
Conclusion
This compound represents a highly selective and potent tool for investigating the role of the immunoproteasome in cellular processes and as a potential therapeutic agent in multiple myeloma. Its specific inhibition of the LMP7 subunit leads to the accumulation of ubiquitinated proteins, triggering apoptotic cell death in malignant plasma cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the ubiquitin-proteasome pathway. The high selectivity of this compound for the immunoproteasome over the constitutive proteasome suggests the potential for a favorable therapeutic index, a critical aspect in the development of novel anti-cancer therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound|LMP-7 Inhibitor|For Research Use [benchchem.com]
- 8. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PR-924: A Selective Immunoproteasome Inhibitor for Multiple Myeloma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PR-924 is a novel tripeptide epoxyketone that acts as a potent and selective inhibitor of the immunoproteasome subunit LMP-7 (Low Molecular Mass Polypeptide 7, also known as β5i). Preclinical investigations have demonstrated its significant anti-tumor activity in multiple myeloma (MM) through the induction of apoptosis. This document provides a comprehensive overview of the preclinical data for this compound, including its efficacy in both in vitro and in vivo models, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The data presented herein supports the continued investigation of this compound as a promising therapeutic agent for multiple myeloma.
Introduction
The ubiquitin-proteasome system is a critical regulator of protein homeostasis and a validated therapeutic target in multiple myeloma. While broad-spectrum proteasome inhibitors like bortezomib have shown clinical efficacy, they are associated with off-target effects and the development of resistance.[1] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells, and its selective inhibition presents a promising strategy to enhance therapeutic efficacy and reduce toxicity.[2]
This compound is a selective inhibitor of the LMP-7 subunit of the immunoproteasome.[1][3] This document summarizes the key preclinical findings that establish the rationale for its development as a targeted therapy for multiple myeloma.
In Vitro Efficacy
Cell Viability in Multiple Myeloma Cell Lines
This compound has demonstrated potent cytotoxic effects across a panel of human multiple myeloma cell lines. The half-maximal inhibitory concentrations (IC50) were determined following 48 hours of treatment.
| Cell Line | IC50 (µM) | Noteworthy Characteristics |
| MM.1S | 3-7 | Dexamethasone-sensitive |
| MM.1R | 3-7 | Dexamethasone-resistant |
| RPMI-8226 | 3-7 | - |
| KMS12PE | 3-7 | - |
| LR-5 | 3-7 | - |
| DOX40 | 3-7 | Doxorubicin-resistant |
| INA-6 | 3-7 | IL-6 dependent |
| OPM1 | 3-7 | - |
| OPM2 | 3-7 | - |
Table 1: In Vitro Cell Viability of Multiple Myeloma Cell Lines Treated with this compound for 48 hours. Data extracted from multiple sources indicating a consistent range of activity.[1][2]
Activity in Primary Patient Samples
This compound induced significant cell death in CD138+ tumor cells isolated from multiple myeloma patients who had relapsed or were refractory to prior therapies.[1] Notably, this compound showed minimal impact on the viability of normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic window.[1]
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in two distinct murine xenograft models of human multiple myeloma.
Plasmacytoma Xenograft Model
In a subcutaneous plasmacytoma model using MM.1S cells, treatment with this compound resulted in a significant inhibition of tumor growth and prolonged the survival of the tumor-bearing mice.[1]
| Parameter | Vehicle Control | This compound Treatment |
| Tumor Growth | Progressive | Significantly Inhibited |
| Survival | - | Significantly Prolonged |
Table 2: Summary of this compound Efficacy in a Plasmacytoma Xenograft Model.[1]
SCID-hu Xenograft Model
The SCID-hu model, which recapitulates the human bone marrow microenvironment, was utilized to assess the efficacy of this compound in a more physiologically relevant setting. This compound treatment led to a significant reduction in tumor burden, as measured by circulating levels of soluble human interleukin-6 receptor (shIL-6R).[1]
| Parameter | Vehicle Control | This compound Treatment |
| Tumor Burden (shIL-6R levels) | Elevated | Significantly Reduced |
Table 3: Summary of this compound Efficacy in the SCID-hu Xenograft Model.[1]
Mechanism of Action: Induction of Apoptosis
This compound exerts its anti-myeloma effects primarily through the induction of apoptosis. This is supported by the activation of key apoptotic signaling pathways.
Caspase Activation
Treatment of multiple myeloma cells with this compound leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[1] This is accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Involvement of the Intrinsic and Extrinsic Apoptotic Pathways
The activation of both caspase-8 and caspase-9 suggests that this compound triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1]
The intrinsic pathway is further implicated by the cleavage of BID, its translocation to the mitochondria, and the subsequent release of cytochrome c.[1] Furthermore, this compound has been shown to down-regulate the anti-apoptotic protein Bcl-2, further promoting cell death.[1]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Multiple myeloma cell lines were seeded in 96-well plates at a density of 2 x 10^4 cells/well.
-
Treatment: Cells were treated with varying concentrations of this compound or vehicle control for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 200 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Multiple myeloma cells were treated with this compound or vehicle control for the indicated times.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered apoptotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and incubated with primary antibodies against caspase-3, -8, -9, PARP, Bcl-2, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Models
-
Animal Husbandry: Severe combined immunodeficient (SCID) mice were housed under pathogen-free conditions.
-
Plasmacytoma Model:
-
MM.1S cells (5 x 10^6 in 100 µL PBS) were injected subcutaneously into the right flank of the mice.
-
When tumors became palpable, mice were randomized into treatment and control groups.
-
This compound (e.g., 10 mg/kg) or vehicle was administered intravenously or intraperitoneally according to the study design.
-
Tumor volume was measured regularly, and survival was monitored.
-
-
SCID-hu Model:
-
Human fetal bone chips were implanted subcutaneously in SCID mice.
-
After 4-6 weeks, INA-6 multiple myeloma cells (2 x 10^6) were injected directly into the bone chips.
-
Treatment with this compound or vehicle was initiated.
-
Tumor burden was monitored by measuring shIL-6R levels in mouse serum.
-
References
- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PR-924 on Cancer Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-924 is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP7 (low molecular mass polypeptide 7), also known as β5i. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing proteins for antigen presentation and regulating cytokine production. In various malignancies, particularly multiple myeloma, the immunoproteasome is often overexpressed and plays a crucial role in cell survival and proliferation. This compound, a tripeptide epoxyketone, irreversibly binds to the N-terminal threonine active site of the LMP7 subunit, leading to the induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on key cancer cell signaling pathways, and detailed experimental protocols for its study.
Core Mechanism of Action: Selective Immunoproteasome Inhibition
This compound exhibits high selectivity for the LMP7 (β5i) subunit of the immunoproteasome over its constitutive counterpart, β5. This selectivity is crucial for minimizing off-target effects on normal cells. The core mechanism of this compound involves the formation of a stable, irreversible covalent bond with the active site of LMP7.
Chemical Interaction: As a tripeptide epoxyketone, this compound's reactive epoxide ring is the key to its inhibitory action. The N-terminal threonine residue of the LMP7 subunit initiates a nucleophilic attack on the ketone of this compound, which is followed by a second attack from the threonine's amino group on the epoxide. This results in the formation of a stable morpholine adduct, effectively and irreversibly inactivating the proteolytic activity of the LMP7 subunit.[1]
Figure 1: Covalent inhibition of LMP7 by this compound.
Impact on Cancer Cell Signaling Pathways
The selective inhibition of LMP7 by this compound triggers a cascade of events within cancer cells, primarily culminating in apoptosis. The key signaling pathways affected are detailed below.
Induction of the Apoptotic Pathway
Preclinical studies have consistently demonstrated that this compound induces apoptosis in multiple myeloma (MM) cell lines and primary patient-derived MM cells.[2] This is achieved through the activation of both the intrinsic and extrinsic apoptotic pathways.
Key Events in this compound-Induced Apoptosis:
-
Caspase Activation: Treatment with this compound leads to the cleavage and activation of initiator caspases, including caspase-8 and caspase-9, and the executioner caspase, caspase-3.[1][2]
-
BID Cleavage and Cytochrome c Release: Activated caspase-8 cleaves BID (BH3 interacting-domain death agonist) into its truncated form, tBID. tBID translocates to the mitochondria, promoting the release of cytochrome c into the cytoplasm.[1]
-
PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[1][2]
Figure 2: this compound induced apoptotic signaling cascade.
Modulation of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers, including multiple myeloma.[3][4] The proteasome is responsible for the degradation of IκB, the inhibitor of NF-κB. While the constitutive proteasome is the primary driver of IκBα degradation, the role of the immunoproteasome is more nuanced. Some studies suggest that selective inhibition of LMP7 alone may not be sufficient to block TNFα-induced NF-κB activation in all cancer cell types.[5] However, by contributing to the overall proteasomal activity, LMP7 inhibition can potentially dampen NF-κB signaling, thereby reducing the expression of pro-survival and pro-inflammatory genes.
Alteration of Cytokine Signaling
The immunoproteasome plays a significant role in regulating the production of various cytokines.[6][7] Inhibition of LMP7 by selective inhibitors has been shown to suppress the secretion of pro-inflammatory and tumor-promoting cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-23 (IL-23).[6][7][8] In the context of multiple myeloma, IL-6 is a key cytokine that promotes the growth, survival, and drug resistance of malignant plasma cells.[9] By reducing the production of these cytokines, this compound can disrupt the supportive tumor microenvironment.
Impact on Antigen Presentation
The immunoproteasome is the primary machinery for processing intracellular antigens into peptides for presentation by MHC class I molecules to cytotoxic T lymphocytes (CTLs).[10] The LMP7 subunit, with its chymotrypsin-like activity, is crucial for generating the correct peptide repertoire for an effective anti-tumor immune response. By inhibiting LMP7, this compound can alter the landscape of peptides presented on the surface of cancer cells. This could potentially hinder the recognition of tumor cells by the immune system. However, this alteration could also potentially be exploited therapeutically, for instance, by sensitizing cancer cells to other immunotherapies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and related LMP7 inhibitors.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) at 48h |
| MM.1S | 3-5 |
| MM.1R | 3-5 |
| RPMI-8226 | 3-7 |
| KMS12PE | 3-7 |
| LR-5 | 3-7 |
| DOX40 | 3-7 |
| INA-6 | 3-7 |
| OPM1 | 3-7 |
| OPM2 | 3-7 |
Data extracted from Parlati et al., 2009.[3]
Table 2: In Vivo Efficacy of this compound in a SCID-hu Mouse Model of Multiple Myeloma
| Treatment Group | Dosage | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| This compound | 6 mg/kg, i.v., twice weekly for 3 weeks | Significant reduction in tumor growth |
Data extracted from Parlati et al., 2009.[3]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on multiple myeloma cell lines.[4][11][12][13]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A vehicle control (DMSO) should be included at the same final concentration as the highest this compound treatment.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 3: Workflow for the MTT cell viability assay.
Western Blot Analysis for Caspase Activation
This protocol details the detection of cleaved caspases and PARP as markers of apoptosis.[1][6][7][14][15]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the extent of caspase and PARP cleavage.
Figure 4: Western blot analysis workflow.
Conclusion
This compound represents a promising therapeutic agent that selectively targets the LMP7 subunit of the immunoproteasome. Its primary mechanism of action involves the induction of apoptosis in cancer cells through the activation of the caspase cascade. Furthermore, by inhibiting LMP7, this compound has the potential to modulate crucial cancer-related signaling pathways, including NF-κB, cytokine signaling, and antigen presentation. Further research is warranted to fully elucidate the intricate downstream effects of this compound and to explore its potential in combination with other anti-cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted impact of this compound on cancer cell biology.
References
- 1. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NF-κB Activating Pathways in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NF-κB Signaling in the Interplay between Multiple Myeloma and Mesenchymal Stromal Cells [mdpi.com]
- 5. Tumor necrosis factor is a survival and proliferation factor for human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro- and anti-tumorigenic capacity of immunoproteasomes in shaping the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical validation of interleukin 6 as a therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Up-regulation of HLA class-I antigen expression and antigen-specific CTL response in cervical cancer cells by the demethylating agent hydralazine and the histone deacetylase inhibitor valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The NF-κB Activating Pathways in Multiple Myeloma | Semantic Scholar [semanticscholar.org]
- 12. The role of tumor necrosis factor alpha in the pathophysiology of human multiple myeloma: therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Understanding the Selectivity of PR-924 for β5i: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles underlying the selectivity of PR-924, a potent and highly specific inhibitor of the β5i (LMP7) subunit of the immunoproteasome. This compound's remarkable specificity presents a significant advancement in the targeted modulation of the ubiquitin-proteasome system, offering potential therapeutic avenues for autoimmune diseases and certain cancers. This document provides a comprehensive overview of its mechanism of action, quantitative selectivity data, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathways involved.
Introduction to this compound and the Immunoproteasome
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells, playing a critical role in protein homeostasis.[1][2][3] In response to inflammatory signals, such as those initiated by interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α), cells of hematopoietic origin express an alternative form of the proteasome known as the immunoproteasome. The immunoproteasome differs from the constitutive proteasome in its catalytic subunits, with β1i (LMP2), β2i (MECL-1), and β5i (LMP7) replacing their constitutive counterparts β1, β2, and β5, respectively.[4] This alteration in subunit composition modifies the proteolytic activity of the proteasome, enhancing its ability to generate antigenic peptides for presentation by MHC class I molecules, a crucial step in the adaptive immune response.
This compound is a novel tripeptide epoxyketone-based immunoproteasome inhibitor that demonstrates marked specificity for the β5i subunit.[5][6][7][8] Its mechanism of action involves the covalent and irreversible modification of the N-terminal threonine active site of the β5i subunit.[6][7][8] This high degree of selectivity for β5i over the constitutive β5 subunit and other catalytic subunits minimizes off-target effects, a significant advantage over broad-spectrum proteasome inhibitors like bortezomib.[5][9]
Quantitative Selectivity of this compound
The selectivity of this compound for the β5i subunit has been quantified in multiple studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against various proteasome subunits.
| Proteasome Subunit | Inhibitor | IC50 (nM) | Species | Reference |
| β5i (LMP7) | This compound | 22 | Human | [8] |
| β5c | This compound | 13,020 | Human | [10] |
| β5i (LMP7) | This compound | 51 | Human | [10] |
| β5i (LMP7) | This compound | 353 | Mouse | [10] |
As the data indicates, this compound exhibits a significantly lower IC50 for human β5i compared to the constitutive β5c subunit, demonstrating its high selectivity.[10][11][12] Notably, there is a species-specific difference in potency, with this compound being less effective against the murine β5i subunit.[10][13] This has been attributed to subtle differences in the substrate-binding pockets between human and mouse immunoproteasomes.[10][13]
Experimental Protocols for Assessing this compound Selectivity
The determination of proteasome inhibitor selectivity relies on robust and specific assays. Below are detailed methodologies for key experiments used to characterize compounds like this compound.
Proteasome Activity Assay (Fluorogenic Substrate-Based)
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic peptide substrates.[14][15]
Principle: The proteasome cleaves a peptide substrate, releasing a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC). The increase in fluorescence is proportional to the enzymatic activity.
Materials:
-
Purified 20S constitutive proteasome and immunoproteasome
-
This compound and other inhibitors of interest
-
Fluorogenic substrates:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460-500 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified proteasome (constitutive or immunoproteasome) to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
To initiate the reaction, add the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorometric plate reader.
-
Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Proteasome Activity Assay
Caption: Workflow for determining proteasome inhibitor IC50 values.
ELISA-Based Proteasome-Specific Binding (PSB) Assay
This method allows for the specific quantification of constitutive and immunoproteasome active sites in complex biological samples.[16]
Principle: A biotin-modified peptide epoxyketone probe that covalently binds to the active site threonine of proteasome subunits is used. The labeled subunits are then captured on streptavidin-coated plates and detected with subunit-specific antibodies.
Materials:
-
Cell or tissue lysates
-
Biotinylated peptide epoxyketone probe
-
Streptavidin-coated 96-well plates
-
Subunit-specific primary antibodies (e.g., anti-β5i, anti-β5c)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBST)
-
Microplate reader
Procedure:
-
Incubate cell lysates with varying concentrations of this compound.
-
Add the biotinylated probe to the lysates and incubate to allow for binding to the available proteasome active sites.
-
Transfer the lysates to a streptavidin-coated plate and incubate to capture the biotin-probe-proteasome complexes.
-
Wash the plate to remove unbound proteins.
-
Add the primary antibody specific for the subunit of interest (e.g., anti-β5i) and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another wash, add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
The signal intensity is inversely proportional to the activity of the inhibitor.
Workflow for ELISA-Based Proteasome-Specific Binding Assay
Caption: Steps for quantifying specific proteasome subunit binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[17][18]
Principle: The binding of a ligand, such as this compound, to its target protein, β5i, stabilizes the protein against thermal denaturation. This thermal stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Materials:
-
Intact cells or cell lysates
-
This compound
-
PBS
-
PCR tubes or strips
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blotting or mass spectrometry)
Procedure:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Aliquot the samples into PCR tubes.
-
Heat the samples to a range of temperatures using a thermocycler.
-
Lyse the cells (if using intact cells) and centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.
-
Analyze the amount of soluble β5i in the supernatant using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways Modulated by β5i Inhibition
The inhibition of β5i by this compound can have significant downstream effects on various cellular signaling pathways, particularly those involved in inflammation and cell survival.
NF-κB Signaling Pathway
The immunoproteasome is implicated in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of the immune and inflammatory responses. While the precise role of each immunoproteasome subunit is still under investigation, β5i activity can influence the degradation of IκBα, the inhibitor of NF-κB. Inhibition of β5i may therefore modulate NF-κB activation.[19]
Modulation of NF-κB Signaling by β5i Inhibition
Caption: Inhibition of β5i by this compound can modulate NF-κB signaling.
Apoptosis Signaling Pathway in Multiple Myeloma
This compound has been shown to induce apoptosis in multiple myeloma (MM) cells, which often exhibit high levels of immunoproteasome expression.[6][7][8][11] The pro-apoptotic effect of this compound is associated with the activation of caspases and the modulation of Bcl-2 family proteins.[6][7][8][11]
This compound-Induced Apoptosis in Multiple Myeloma
Caption: this compound triggers caspase-mediated apoptosis in MM cells.
PTEN/PI3K/AKT Signaling Pathway
Recent studies have suggested a role for the immunoproteasome in regulating the PTEN/PI3K/AKT signaling pathway. Inhibition of β5i with a selective inhibitor has been shown to reverse the downregulation of PTEN and subsequent activation of AKT in a model of cardiac hypertrophy.[20][21] This suggests that this compound could have therapeutic potential in diseases characterized by aberrant activation of this pathway.
Influence of β5i Inhibition on the PTEN/PI3K/AKT Pathway
References
- 1. Cell-Based Proteasome-Glo™ Assays [promega.com]
- 2. Proteasome-Glo™ Assays [promega.kr]
- 3. Proteasome 20S Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Subunit specific inhibitors of proteasomes and their potential for immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A humanized yeast proteasome identifies unique binding modes of inhibitors for the immunosubunit β5i | The EMBO Journal [link.springer.com]
- 11. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Specific Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib | The EMBO Journal [link.springer.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Selective Inhibition of the Immunoproteasome β5i Prevents PTEN Degradation and Attenuates Cardiac Hypertrophy [frontiersin.org]
- 21. Selective Inhibition of the Immunoproteasome β5i Prevents PTEN Degradation and Attenuates Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of PR-924 in MM.1S Multiple Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental evaluation of PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, on the MM.1S multiple myeloma cell line. The following protocols and data presentation guidelines are intended to assist researchers in assessing the anti-myeloma activity of this compound.
Introduction
This compound is a tripeptide epoxyketone proteasome inhibitor that selectively targets the LMP-7 (β5i) subunit of the immunoproteasome.[1][2] The ubiquitin-proteasome pathway is a critical regulator of protein homeostasis and a validated therapeutic target in multiple myeloma.[3] this compound has been shown to inhibit the growth of multiple myeloma cells and induce apoptosis both in vitro and in vivo.[2] These protocols are specifically tailored for the investigation of this compound's effects on the MM.1S cell line, a widely used model for multiple myeloma research.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability - IC50 Values of this compound on MM.1S Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | Insert experimental value |
| 48 hours | Insert experimental value |
| 72 hours | Insert experimental value |
Table 2: Apoptosis Analysis - Percentage of Apoptotic MM.1S Cells after this compound Treatment
| This compound Concentration (µM) | Treatment Duration | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 48 hours | Insert experimental value | Insert experimental value |
| Concentration 1 | 48 hours | Insert experimental value | Insert experimental value |
| Concentration 2 | 48 hours | Insert experimental value | Insert experimental value |
| Concentration 3 | 48 hours | Insert experimental value | Insert experimental value |
Table 3: Cell Cycle Analysis - Distribution of MM.1S Cells in Different Cell Cycle Phases after this compound Treatment
| This compound Concentration (µM) | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Vehicle Control) | 24 hours | Insert experimental value | Insert experimental value | Insert experimental value | Insert experimental value |
| Concentration 1 | 24 hours | Insert experimental value | Insert experimental value | Insert experimental value | Insert experimental value |
| Concentration 2 | 24 hours | Insert experimental value | Insert experimental value | Insert experimental value | Insert experimental value |
| Concentration 3 | 24 hours | Insert experimental value | Insert experimental value | Insert experimental value | Insert experimental value |
Experimental Protocols
Cell Culture and Maintenance of MM.1S Cells
-
Cell Line: MM.1S (human multiple myeloma)
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
Cell Viability Assay (MTT or MTS Assay)
This protocol determines the effect of this compound on the viability and proliferation of MM.1S cells.
-
Materials:
-
MM.1S cells
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS solution to each well and incubate for 3-4 hours at 37°C.
-
If using MTT, add 150 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
MM.1S cells treated with this compound as described for the viability assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Seed MM.1S cells in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay evaluates the effect of this compound on cell cycle progression.
-
Materials:
-
MM.1S cells treated with this compound.
-
Cold 70% ethanol.
-
PBS.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Treat MM.1S cells with this compound for a specified duration (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway. This compound-induced apoptosis in MM.1S cells is associated with the activation of caspases-3, -8, and -9, as well as cleavage of PARP and BID.[1]
-
Materials:
-
MM.1S cells treated with this compound (e.g., 3 µM for 48 hours).[1]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-cleaved caspase-8, anti-caspase-9, anti-cleaved caspase-9, anti-PARP, anti-cleaved PARP, anti-BID, anti-tBID, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound in MM.1S cells.
This compound-Induced Apoptotic Signaling Pathway in MM.1S Cells
Caption: this compound-induced apoptosis signaling in MM.1S cells.
References
- 1. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PR-924 in a Xenograft Mouse Model of Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-924 is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP-7 (Low Molecular Mass Polypeptide 7), also known as β5i.[1][2] The immunoproteasome is a specialized form of the proteasome that is primarily expressed in hematopoietic cells and is often overexpressed in hematological malignancies like multiple myeloma.[3] By selectively targeting LMP-7, this compound disrupts protein degradation pathways essential for the survival and proliferation of multiple myeloma cells, leading to the induction of apoptosis.[1][4] Preclinical studies have demonstrated the anti-tumor activity of this compound in both in vitro and in vivo models of multiple myeloma, making it a promising therapeutic agent for this malignancy.[1][4]
These application notes provide detailed protocols for the use of this compound in two established xenograft mouse models of multiple myeloma: a subcutaneous human plasmacytoma model and the SCID-hu model, which recapitulates the human bone marrow microenvironment.
Mechanism of Action: this compound Signaling Pathway
This compound selectively and irreversibly inhibits the chymotrypsin-like activity of the LMP-7 (β5i) subunit of the immunoproteasome.[1] This inhibition leads to an accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and ultimately triggering apoptosis in multiple myeloma cells. The apoptotic cascade initiated by this compound involves the activation of caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), converging on the activation of the executioner caspase-3 and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase).[1][2]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in xenograft mouse models of multiple myeloma.
Table 1: Efficacy of this compound in a Subcutaneous MM.1S Plasmacytoma Model
| Parameter | Vehicle Control | This compound (6 mg/kg) | P-value |
| Tumor Volume Inhibition | - | 2.3-fold decrease | < 0.05 |
| Median Survival | 23.5 days | Significantly prolonged | < 0.005 |
Data derived from studies where tumor-bearing mice were treated intravenously twice a week for 3 weeks.[3]
Table 2: Efficacy of this compound in the SCID-hu (INA-6) Model
| Parameter | Vehicle Control | This compound (6 mg/kg) | P-value |
| Serum shIL-6R Levels | - | 3.4-fold decrease | < 0.02 |
Data derived from studies where mice were treated intravenously twice a week for 3 weeks. Serum soluble human interleukin-6 receptor (shIL-6R) is a surrogate marker for tumor growth.[3]
Experimental Protocols
Protocol 1: Subcutaneous Human Plasmacytoma Xenograft Model
This protocol describes the establishment of a subcutaneous multiple myeloma tumor model using the MM.1S cell line and subsequent treatment with this compound.
References
- 1. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PR-924 Dose-Response in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-924 is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low molecular weight protein 7), also known as β5i. The immunoproteasome is a specialized form of the proteasome that is highly expressed in hematopoietic cells and can be induced in other cell types by inflammatory cytokines. It plays a crucial role in processing antigens for presentation by MHC class I molecules and is also involved in regulating cellular signaling pathways critical for cancer cell survival and proliferation. By selectively targeting the β5i subunit, this compound offers a promising therapeutic strategy for various malignancies, particularly hematological cancers like multiple myeloma. These application notes provide a summary of the dose-dependent effects of this compound on human cancer cell lines, detailed protocols for determining dose-response curves, and an overview of the targeted signaling pathway.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human multiple myeloma cell lines after 48 hours of treatment.[1]
| Cell Line | Description | IC50 (µM) at 48h |
| MM.1S | Dexamethasone-sensitive multiple myeloma | 3 - 7 |
| MM.1R | Dexamethasone-resistant multiple myeloma | 3 - 7 |
| RPMI-8226 | Multiple myeloma | 3 - 7 |
| KMS12PE | Multiple myeloma | 3 - 7 |
| LR-5 | Melphalan-resistant multiple myeloma | 3 - 7 |
| DOX40 | Doxorubicin-resistant multiple myeloma | 3 - 7 |
| INA-6 | IL-6 dependent multiple myeloma | 3 - 7 |
| OPM1 | Multiple myeloma | 3 - 7 |
| OPM2 | Multiple myeloma | 3 - 7 |
Note: The data indicates that this compound is effective across a range of multiple myeloma cell lines, including those resistant to conventional therapies.[1]
Signaling Pathway
This compound selectively inhibits the β5i (LMP7) subunit of the immunoproteasome. This inhibition disrupts the normal proteolytic activity of the immunoproteasome, leading to an accumulation of ubiquitinated proteins and the induction of the unfolded protein response (UPR). The subsequent cellular stress triggers apoptosis through the activation of caspase cascades, including caspase-3, -8, and -9.[1]
References
PR-924: Application Notes and Protocols for Cell Culture Experiments
References
- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. abcam.com [abcam.com]
- 9. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. usbio.net [usbio.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. 20S Proteasome Activity Assay, for cancer and apoptosis studies Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantifying Apoptosis Induction by the LMP-7 Inhibitor PR-924
Audience: Researchers, scientists, and drug development professionals.
Introduction Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] Therapeutic strategies aimed at reactivating apoptotic pathways in cancer cells are a major focus of drug discovery.[1][2] PR-924 is a selective, tripeptide epoxyketone inhibitor of the immunoproteasome subunit LMP-7 (Low Molecular Mass Polypeptide 7, also known as β5i).[3][4] Studies have demonstrated that this compound effectively inhibits cell growth and induces apoptosis in cancer cells, particularly in multiple myeloma, both in vitro and in vivo.[3][4][5] This application note provides detailed protocols for assessing and quantifying apoptosis in cultured cancer cells following treatment with this compound.
Mechanism of Action: this compound-Induced Apoptosis this compound's anti-cancer activity is primarily driven by the induction of apoptosis.[3] By selectively inhibiting the LMP-7 subunit of the immunoproteasome, this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This process is associated with the activation of initiator caspase-9 and executioner caspases-3 and -8, leading to the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP).[3][4] The signaling cascade also involves the release of cytochrome c from the mitochondria into the cytosol.[3][4]
Experimental Design and Controls
A robust experimental design is crucial for accurately interpreting apoptosis data.
-
Cell Lines: Select a relevant cancer cell line. Multiple myeloma (MM) cell lines are well-documented responders to this compound.[3]
-
Dose-Response: Determine the optimal concentration of this compound by performing a dose-response experiment (e.g., 0.1 µM to 10 µM).
-
Time-Course: Assess apoptosis at multiple time points (e.g., 12, 24, 48 hours) to capture early and late apoptotic events.
-
Controls:
-
Negative (Vehicle) Control: Cells treated with the same concentration of the drug solvent (e.g., DMSO) as the experimental samples.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., 1-5 µM staurosporine for 3-6 hours) to validate the assay's performance.[6]
-
Unstained Control: Cells without any fluorescent stain to set baseline fluorescence for flow cytometry.
-
Experimental Workflow Overview
The general workflow for assessing this compound induced apoptosis involves cell culture, treatment, harvesting, staining with specific reagents, and subsequent analysis using a flow cytometer or plate reader.
Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis. It distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials and Reagents
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure
-
Cell Preparation: Seed cells in 6-well plates and culture overnight. Treat cells with desired concentrations of this compound, vehicle control, and positive control for the chosen time period.
-
Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells), wash attached cells with PBS, and detach them using trypsin. Combine with the collected medium and centrifuge.
-
-
Washing: Wash the cell pellet once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Data Presentation
| Treatment | Concentration (µM) | Viable Cells (%) (AnnV-/PI-) | Early Apoptotic (%) (AnnV+/PI-) | Late Apoptotic/Necrotic (%) (AnnV+/PI+) |
| Vehicle (DMSO) | 0.1% | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 75.6 ± 3.5 | 15.3 ± 2.2 | 9.1 ± 1.3 |
| This compound | 3 | 42.1 ± 4.0 | 38.7 ± 3.1 | 19.2 ± 2.5 |
| Staurosporine | 1 | 15.8 ± 2.8 | 55.4 ± 4.5 | 28.8 ± 3.0 |
Table 1: Example data from Annexin V/PI staining of multiple myeloma cells treated for 24 hours. Data are presented as mean ± SD.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7. The protocol is based on the Caspase-Glo® 3/7 assay format.[8][9]
Materials and Reagents
-
Caspase-Glo® 3/7 Reagent (contains proluminescent DEVD substrate, luciferase, and lysis buffer)
-
White-walled 96-well microplates suitable for luminescence
-
Luminometer plate reader
Procedure
-
Cell Preparation: Seed 10,000 cells per well in a 100 µL volume in a white-walled 96-well plate. Allow cells to attach overnight.
-
Treatment: Add various concentrations of this compound or controls to the wells and incubate for the desired time.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[9]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate luminometer.
Data Presentation
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 15,430 ± 980 | 1.0 |
| This compound | 1 | 68,950 ± 4,500 | 4.5 |
| This compound | 3 | 185,100 ± 12,300 | 12.0 |
| Staurosporine | 1 | 250,600 ± 18,700 | 16.2 |
Table 2: Example data for Caspase-3/7 activity in cancer cells treated for 12 hours. Data are presented as mean ± SD. RLU = Relative Light Units.
Protocol 3: DNA Fragmentation by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10] This protocol is adapted for analysis by flow cytometry.
Materials and Reagents
-
TUNEL assay kit (containing TdT enzyme, fluorescently labeled dUTP, reaction buffers)
-
Paraformaldehyde (4%) in PBS for fixation
-
Triton™ X-100 (0.2%) or Saponin-based permeabilization buffer
-
PBS
-
Flow cytometer
Procedure
-
Cell Preparation and Harvesting: Treat and harvest cells as described in Protocol 1, step 1-2. You should have approximately 1-2 x 10⁶ cells per sample.
-
Fixation:
-
Wash cells once with PBS.
-
Resuspend the cell pellet in 100 µL of 4% paraformaldehyde.
-
Incubate for 15-30 minutes at room temperature.[11]
-
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Resuspend the cells in 100 µL of ice-cold 0.2% Triton™ X-100 in PBS.
-
Incubate on ice for 15 minutes.[11]
-
-
TUNEL Reaction:
-
Wash cells twice with PBS to remove the permeabilization buffer.
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled dUTPs in reaction buffer) according to the kit manufacturer's protocol immediately before use.[11]
-
Resuspend the cell pellet in 50 µL of the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.[11]
-
-
Washing and Analysis:
-
Add 1 mL of PBS (or a rinse buffer provided in the kit) and centrifuge to stop the reaction.
-
Wash the cells once more.
-
Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.
-
Data Presentation
| Treatment | Concentration (µM) | TUNEL-Positive Cells (%) |
| Vehicle (DMSO) | 0.1% | 1.8 ± 0.4 |
| This compound | 1 | 18.5 ± 2.1 |
| This compound | 3 | 45.2 ± 3.8 |
| DNase I (Positive Ctrl) | 10 U | 98.1 ± 1.5 |
Table 3: Example quantification of TUNEL-positive cancer cells after 48 hours of treatment with this compound. Data are presented as mean ± SD.
References
- 1. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 2. Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. kumc.edu [kumc.edu]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. cellbiologics.com [cellbiologics.com]
PR-924: Overcoming Bortezomib Resistance in Multiple Myeloma
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PR-924 is a selective, irreversible inhibitor of the LMP7 (low molecular mass polypeptide 7 or β5i) subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is often upregulated in multiple myeloma. Its distinct catalytic subunits play a crucial role in protein degradation, cell signaling, and antigen presentation. Bortezomib, a cornerstone in multiple myeloma therapy, targets both the constitutive proteasome and the immunoproteasome. However, the development of resistance to bortezomib remains a significant clinical challenge, often linked to mutations in the proteasome's β5 subunit or the activation of pro-survival signaling pathways.[3][4][5][6]
This compound offers a targeted approach to circumvent bortezomib resistance by specifically inhibiting the β5i subunit of the immunoproteasome.[1] This selectivity allows for potent induction of apoptosis in multiple myeloma cells, including those that have developed resistance to bortezomib, while exhibiting minimal effects on non-malignant cells.[1][7] Preclinical studies have demonstrated that this compound induces apoptosis through the activation of caspase cascades and the mitochondrial pathway, highlighting its potential as a therapeutic agent in relapsed/refractory multiple myeloma.[1][2]
These application notes provide a comprehensive overview of the use of this compound in bortezomib-resistant multiple myeloma cells, including detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.
Quantitative Data
The following tables summarize the quantitative data from preclinical studies on this compound, providing a clear comparison of its activity in various multiple myeloma cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Bortezomib Sensitivity | This compound IC50 (48h) | Bortezomib IC50 (48h) | Reference |
| RPMI-8226 (WT) | Sensitive | Not specified | 7.3 ± 2.4 nM | [3] |
| RPMI-8226 (BTZ/7) | Resistant | Not specified | 25.3 ± 6.6 nM | [3] |
| RPMI-8226 (BTZ/100) | Resistant | Not specified | 231.9 ± 73 nM | [3] |
| MM.1S | Sensitive | ~3-7 µM | Not specified | [1] |
| MM.1R | Resistant | ~3-7 µM | Not specified | [1] |
| KMS-11 (Parental) | Sensitive | Not specified | Not specified, but sensitive | [6] |
| KMS-11/BTZ | Resistant | Not specified | 24.7-fold higher than parental | [6] |
| OPM-2 (Parental) | Sensitive | Not specified | Not specified, but sensitive | [6] |
| OPM-2/BTZ | Resistant | Not specified | 16.6-fold higher than parental | [6] |
Note: "Not specified" indicates that the exact value was not provided in the cited source, though the qualitative effect was described.
Table 2: In Vivo Efficacy of this compound in a Human Plasmacytoma Xenograft Model
| Treatment Group | Dosage | Schedule | Outcome | Reference |
| Vehicle Control | N/A | Twice weekly for 3 weeks | Progressive tumor growth | [1] |
| This compound | 6 mg/kg | Intravenously, twice weekly for 3 weeks | Significant inhibition of tumor growth and prolonged survival | [1] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in the action of this compound and the mechanisms by which it overcomes bortezomib resistance.
Caption: Mechanism of this compound-induced apoptosis in myeloma cells.
Caption: Overcoming bortezomib resistance with this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in bortezomib-resistant multiple myeloma cells.
Cell Viability Assay (Trypan Blue Exclusion)
This protocol determines the number of viable cells in a cell suspension based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.
Materials:
-
Bortezomib-sensitive and -resistant multiple myeloma cell lines (e.g., RPMI-8226 and its bortezomib-resistant derivatives).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
This compound stock solution (dissolved in DMSO).
-
0.4% Trypan Blue solution.
-
Phosphate-buffered saline (PBS).
-
Hemocytometer and microscope.
-
Microcentrifuge tubes.
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a multi-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 5, 10, 20 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.
-
Cell Harvesting: After the incubation period, transfer the cell suspension from each well to a microcentrifuge tube.
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution and incubate at room temperature for 3 minutes.
-
Cell Counting: Load 10 µL of the stained cell suspension onto a hemocytometer. Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Caption: Workflow for the Trypan Blue exclusion assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
Treated and control multiple myeloma cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Drug Treatment: Treat cells with this compound at the determined IC50 concentration for 48 hours.
-
Cell Harvesting: Collect approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells once with cold PBS and carefully remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect the activation of key proteins in the apoptotic cascade, such as caspases and PARP, by observing their cleavage into smaller, active fragments.
Materials:
-
Treated and control multiple myeloma cells.
-
RIPA lysis buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, -8, -9, anti-PARP, anti-BID, anti-Cytochrome c, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the cleavage of caspases and PARP in the this compound-treated samples compared to the controls.
References
- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib-resistant myeloma cell lines: a role for mutated PSMB5 in preventing the accumulation of unfolded proteins and fatal ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Administration and Dosing Schedule for PR-924
Note to the Reader: As of the latest update, publicly available information regarding a compound specifically designated as "PR-924," including its in vivo administration, dosing schedules, and specific mechanism of action, is not available in the scientific literature or public databases. The following application notes and protocols are provided as a generalized framework based on common practices for preclinical in vivo studies of novel small molecule inhibitors. Researchers should substitute the placeholder information with compound-specific data upon availability.
Introduction
This document provides a generalized protocol for the in vivo administration and dosing of a hypothetical small molecule inhibitor, designated here as this compound. The methodologies outlined below are based on standard practices in preclinical cancer research for evaluating the efficacy and pharmacokinetics of novel therapeutic agents in rodent models.
Compound Information (Hypothetical)
| Parameter | Description |
| Compound Name | This compound |
| Target | To be determined (e.g., a specific kinase, enzyme, or protein-protein interaction). |
| Formulation | To be determined based on solubility and stability studies. A common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. |
| Storage | Store at -20°C as a solid. Once reconstituted, store at 4°C for short-term use (up to 1 week) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
In Vivo Dosing and Administration Protocol (Generalized)
This protocol describes a typical workflow for evaluating the in vivo efficacy of a novel compound like this compound in a subcutaneous xenograft mouse model.
Experimental Workflow
Caption: Generalized workflow for in vivo efficacy studies.
Materials
-
Athymic Nude or NSG mice (6-8 weeks old)
-
Tumor cells of interest
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal balance
-
Calipers
Procedure
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Initiation:
-
Vehicle Group: Administer the vehicle solution to the control group.
-
This compound Group(s): Administer the formulated this compound to the treatment group(s) at the predetermined dose(s).
-
-
Administration Route: The route of administration will depend on the compound's properties. Common routes include:
-
Oral (PO): Administer via oral gavage.
-
Intraperitoneal (IP): Inject into the peritoneal cavity.
-
Intravenous (IV): Inject into a tail vein.
-
-
Dosing Schedule: A typical starting dosing schedule for a novel compound might be once daily (QD) or twice daily (BID). The duration of treatment will depend on the study endpoint.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if animals show signs of significant toxicity.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
Hypothetical Dosing Schedule and Efficacy Data
The following table represents a hypothetical outcome of an in vivo efficacy study for this compound.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Administration Route | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | N/A | QD | PO | 0 | +5 |
| This compound | 10 | QD | PO | 35 | +2 |
| This compound | 30 | QD | PO | 68 | -3 |
| This compound | 100 | QD | PO | 95 | -12 |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, such as a mitogen-activated protein kinase (MAPK) pathway, which is commonly dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK pathway by this compound.
Conclusion
The protocols and data presented herein are intended to serve as a general guide for the in vivo evaluation of novel small molecule inhibitors like this compound. All experimental details, including formulation, dosing, and administration route, must be optimized based on the specific physicochemical and pharmacological properties of the compound. It is imperative for researchers to conduct thorough literature reviews and preliminary in vitro and in vivo studies to establish a safe and efficacious dosing regimen.
Techniques for Assessing PR-924 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-924 is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP-7 (low molecular mass polypeptide 7), also known as β5i or PSMB8.[1][2][3] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and is a key regulator of protein degradation in the context of immune responses. Its chymotrypsin-like activity, mediated by the LMP-7 subunit, is crucial for the processing of antigens for presentation on MHC class I molecules.[4] In hematological malignancies such as multiple myeloma, the immunoproteasome is often overexpressed and plays a critical role in cell survival and proliferation.[1][5] this compound, a tripeptide epoxyketone, covalently modifies the N-terminal threonine active site of LMP-7, leading to irreversible inhibition.[1][3] This inhibition disrupts cellular homeostasis, ultimately inducing apoptosis in cancer cells, making LMP-7 an attractive therapeutic target.[1][3]
Verifying that a compound like this compound reaches and binds to its intended intracellular target is a critical step in drug development. Target engagement assays provide the necessary evidence to link the biochemical activity of a compound to its cellular and physiological effects. This document provides detailed application notes and protocols for two widely used techniques to assess the cellular target engagement of this compound: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of this compound.
Table 1: In Vitro Potency of this compound Against Proteasome Subunits
| Target Subunit | Assay Type | IC50 (nM) | Selectivity (β5c/β5i) | Reference |
| LMP-7 (β5i) | Biochemical | 2.5 | ~91 | [2] |
| β5c (constitutive) | Biochemical | 227 | - | [2] |
Table 2: Cellular Activity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| MM.1S | MTT | 48 | 3-7 | [1] |
| MM.1R | MTT | 48 | 3-7 | [1] |
| RPMI-8226 | MTT | 48 | 3-7 | [1] |
| KMS12PE | MTT | 48 | 3-7 | [1] |
| LR-5 | MTT | 48 | 3-7 | [1] |
| DOX40 | MTT | 48 | 3-7 | [1] |
| INA-6 | MTT | 48 | 3-7 | [1] |
| OPM1 | MTT | 48 | 3-7 | [1] |
| OPM2 | MTT | 48 | 3-7 | [1] |
| Various MM Cell Lines | MTT | Not Specified | 3-5 | [5][6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Induction of Apoptosis
This compound exerts its anti-cancer effects primarily through the induction of apoptosis. By inhibiting the LMP-7 subunit of the immunoproteasome, this compound disrupts the normal degradation of proteins, leading to an accumulation of pro-apoptotic factors and cell cycle inhibitors. This triggers the intrinsic apoptotic pathway, characterized by the activation of a cascade of caspases.
Figure 1. This compound induced apoptosis pathway.
Cellular Thermal Shift Assay (CETSA) Experimental Workflow
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that a protein's thermal stability changes upon ligand binding.
Figure 2. CETSA experimental workflow.
NanoBRET™ Target Engagement Assay Workflow
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
References
- 1. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 2. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PR-924 Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of PR-924, a selective immunoproteasome inhibitor. The focus of this resource is to provide guidance on optimizing this compound concentration to achieve maximal on-target efficacy while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and irreversible inhibitor of the LMP-7 (low molecular mass polypeptide 7), also known as the β5i subunit of the immunoproteasome.[1][2][3] It is a tripeptide epoxyketone that covalently modifies the N-terminal threonine active site of the LMP-7 subunit.[1][3] By inhibiting the chymotrypsin-like activity of the immunoproteasome, this compound induces apoptosis (programmed cell death) in cancer cells, particularly in hematological malignancies like multiple myeloma that exhibit high levels of immunoproteasome expression.[1][4]
Q2: How does this compound minimize off-target effects compared to other proteasome inhibitors?
A2: The key to minimizing off-target effects with this compound lies in its high selectivity for the immunoproteasome over the constitutive proteasome, which is expressed in all cells.[1] Off-target inhibition of the constitutive proteasome can lead to toxicity in normal, healthy cells. This compound has been shown to be approximately 100-fold more selective for the β5i subunit of the immunoproteasome than the corresponding β5 subunit of the constitutive proteasome.[1] This selectivity allows for a therapeutic window where cancer cells with high immunoproteasome content are targeted, while normal cells are largely spared.[1][4]
Q3: What are the known downstream effects of this compound treatment in sensitive cancer cells?
A3: In sensitive cell lines, such as multiple myeloma cells, inhibition of LMP-7 by this compound leads to the induction of apoptosis. This is mediated through the activation of the intrinsic apoptotic pathway, characterized by:
-
Activation of caspases, including caspase-3, caspase-8, and caspase-9.[1][3]
-
Release of cytochrome c from the mitochondria.[3]
Q4: What is a recommended starting concentration for in vitro experiments with this compound?
A4: The optimal concentration of this compound will be cell-line dependent. However, based on published data, a starting point for in vitro cytotoxicity assays in multiple myeloma cell lines is in the range of 1-10 µM for incubation periods of 24-72 hours.[1] For example, a concentration of 3 µM for 48 hours has been shown to induce significant apoptosis in MM.1S and MM.1R cell lines.[1] It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model.
Troubleshooting Guides
Issue 1: No or low cytotoxicity observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Low Immunoproteasome Expression | Verify the expression level of the immunoproteasome subunit LMP-7 (PSMB8) in your cell line via Western blot or qPCR. Cell lines with low or absent immunoproteasome expression are expected to be less sensitive to this compound. |
| Drug Inactivity | Ensure that the this compound compound has been stored correctly (typically at -20°C or -80°C) and has not been subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal Concentration or Incubation Time | Perform a dose-response (e.g., 0.1 µM to 20 µM) and time-course (e.g., 24h, 48h, 72h) experiment to determine the optimal conditions for your cell line. |
| Cell Culture Media Interference | Components in serum or media may bind to and reduce the effective concentration of the compound. Consider reducing the serum concentration during the treatment period if cytotoxicity is still not observed at expected concentrations, but be aware this can also affect cell health. |
| Drug Resistance | The cells may have intrinsic or acquired resistance to this compound. See Issue 3 for more details. |
Issue 2: High cytotoxicity observed in control or normal cell lines.
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Reduce the concentration of this compound. While highly selective, at very high concentrations, this compound may begin to inhibit the constitutive proteasome, leading to toxicity in normal cells. A study showed minimal decrease in viability of normal peripheral blood mononuclear cells (PBMCs) even at 20 µM, suggesting a good therapeutic window.[1] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Off-Target Effects | While this compound is highly selective for LMP-7, the possibility of other off-target effects at high concentrations cannot be entirely ruled out. If toxicity in normal cells is a concern, it is crucial to use the lowest effective concentration that induces a response in the target cancer cells. |
Issue 3: Development of resistance to this compound.
| Possible Cause | Troubleshooting Steps |
| Mutation in Constitutive Proteasome | In a study with a leukemia cell line rendered resistant to this compound, a mutation was found in the PSMB5 gene, which encodes the constitutive β5 subunit, rather than the intended target PSMB8 (LMP-7).[5] This suggests that in some contexts, the anti-leukemic effect may require inhibition of both the immunoproteasome and the constitutive proteasome. |
| Altered Proteasome Subunit Composition | The same study on this compound resistance also observed an upregulation of constitutive proteasome subunit expression and a decrease in immunoproteasome subunit expression in the resistant cells.[5] This shift in the proteasome landscape can reduce the cell's dependency on the immunoproteasome. |
| Upregulation of Drug Efflux Pumps | A general mechanism of drug resistance is the increased expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell. This can be investigated by using inhibitors of common efflux pumps in combination with this compound. |
Data Presentation
Table 1: In Vitro Potency of this compound Against Proteasome Subunits
| Subunit | Type | IC50 |
| β5i (LMP-7) | Immunoproteasome | 2.5 nM[4] |
| β5c | Constitutive Proteasome | 227 nM[4] |
Table 2: Cytotoxicity of this compound in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.5 - 2.8 µM[5] |
| THP1 | Acute Monocytic Leukemia | 1.5 - 2.8 µM[5] |
| 8226 | Multiple Myeloma | 1.5 - 2.8 µM[5] |
| MM.1S, MM.1R, RPMI-8226, etc. | Multiple Myeloma | 3 - 7 µM (at 48h)[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete growth medium from a high concentration stock in DMSO. Perform serial dilutions to create a range of 2X concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Apoptosis Markers
-
Cell Lysis: After treatment with this compound for the desired time, collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: this compound inhibits the LMP-7 subunit, leading to apoptosis.
Caption: A logical workflow for characterizing this compound's effects.
References
- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting PR-924 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PR-924, focusing on issues related to its solubility in aqueous solutions.
Troubleshooting Guide & FAQs
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What is the recommended procedure?
A1: this compound has low solubility in aqueous solutions. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer.
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1]
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
To aid dissolution, you can gently warm the solution to 37°C for 10-15 minutes and vortex.
-
For your experiments, dilute the DMSO stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
-
Q2: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Increase the rate of mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help to keep the compound in solution.
-
Use a co-solvent: If simple dilution is still problematic, consider using a co-solvent. A common approach is to use a mixture of solvents. For in vivo studies, a typical vehicle might be a combination of DMSO, PEG300, and Tween 80 in saline. For in vitro work, a small amount of Pluronic F-68 in the final medium can also aid solubility.
-
Lower the final concentration: The working concentration for this compound in cell-based assays is typically in the low micromolar range (e.g., 1-20 µM).[2] If you are observing precipitation, you may be exceeding its solubility limit in your specific buffer. Try working with a lower final concentration.
Q3: What is the maximum concentration of this compound I can achieve in a typical cell culture medium?
A3: While the absolute maximum solubility in cell culture media is not published, studies have successfully used this compound in the range of 1-20 µM in various multiple myeloma cell lines.[2] It is recommended to prepare a 10 mM stock in DMSO and then dilute it to the final working concentration in the cell culture medium, ensuring the final DMSO concentration is not cytotoxic.
Q4: Can I sonicate this compound to get it into solution?
A4: Sonication can be used as a method to help dissolve this compound in the initial organic solvent stock solution. However, it should be done cautiously. Use a bath sonicator to avoid overheating and potential degradation of the compound. For dilution into aqueous buffers, vigorous vortexing is generally preferred over sonication.
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and affect its activity.
Quantitative Data Summary
The following table summarizes the available solubility information for this compound. Please note that specific quantitative solubility data in various aqueous buffers is limited in publicly available literature.
| Solvent/Solution | Solubility | Notes |
| DMSO | Soluble (e.g., ≥10 mM) | Recommended for preparing concentrated stock solutions.[1] |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Dilution from a DMSO stock is required. |
| Cell Culture Media | Soluble up to at least 20 µM | Achievable by diluting a DMSO stock.[2] |
Disclaimer: The quantitative data is based on information from product data sheets and citations. Researchers should perform their own solubility tests for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 618.73 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Aqueous Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of a 10 µM solution, you would add 10 µL of the 10 mM stock.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While vortexing the medium, add the calculated volume of the this compound DMSO stock dropwise.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Use the freshly prepared this compound-containing medium for your experiment immediately. Do not store the diluted aqueous solution.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound insolubility.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Preparation and biological evaluation of soluble tetrapeptide epoxyketone proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Overcoming PR-924 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective immunoproteasome inhibitor, PR-924.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective tripeptide epoxyketone proteasome inhibitor that specifically targets the β5i (LMP-7 or PSMB8) subunit of the immunoproteasome.[1][2][3] This covalent modification of the N-terminal threonine active site leads to the inhibition of the chymotrypsin-like activity of the immunoproteasome.[1][3] Inhibition of this pathway disrupts protein homeostasis, leading to an accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells, particularly those of hematological origin like multiple myeloma and leukemia.[1][3][4] The apoptotic cascade is initiated through the activation of caspases, including caspase-3, -8, and -9.[1][4]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Several mechanisms can contribute to acquired resistance to this compound and other proteasome inhibitors. These can be broadly categorized as:
-
Target-related alterations:
-
Mutations in Proteasome Subunits: While this compound targets the immunoproteasome subunit β5i (PSMB8), resistance has been associated with mutations in the constitutive proteasome subunit β5 (PSMB5).[2] These mutations can alter the drug-binding pocket, reducing the efficacy of the inhibitor.
-
Changes in Proteasome Subunit Expression: Studies have shown that resistant cells may exhibit upregulation of constitutive proteasome subunits and a concurrent downregulation of immunoproteasome subunits. This shift can decrease the reliance of the cell on the immunoproteasome, the primary target of this compound.
-
-
Bypass Pathways and Cellular Responses:
-
Activation of Pro-survival Signaling: Cells can develop resistance by upregulating anti-apoptotic proteins and activating alternative survival pathways to counteract the effects of proteasome inhibition.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of the drug from the cell, lowering its intracellular concentration and effectiveness.
-
Q3: Can bortezomib-resistant cell lines exhibit cross-resistance to this compound?
Yes, cross-resistance between bortezomib and this compound has been observed. Bortezomib is a broader proteasome inhibitor, targeting both the constitutive proteasome and the immunoproteasome. Cell lines that have developed resistance to bortezomib, often through mutations in the PSMB5 gene or upregulation of proteasome subunits, can consequently show reduced sensitivity to this compound.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the stock concentration of this compound. Perform a serial dilution and confirm the concentrations using a spectrophotometer if possible. Prepare fresh dilutions for each experiment. |
| Cell Health and Viability | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Passage cells regularly and do not use cells that have been in culture for an extended period. |
| Assay Conditions | Optimize cell seeding density to ensure cells are not confluent at the end of the assay. Confirm that the incubation time is appropriate for the cell line being tested (typically 48-72 hours). Ensure the solvent (e.g., DMSO) concentration is not affecting cell viability. |
| Reagent Quality | Use fresh, high-quality cell culture media and supplements. Ensure the viability assay reagent (e.g., MTT, CCK-8) is not expired and has been stored correctly. |
Problem 2: Lack of apoptosis induction (e.g., no caspase-3 activation) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to this compound. Confirm the expression of the target protein (β5i/LMP-7) by Western blot. |
| Assay Sensitivity | Ensure your apoptosis assay is sensitive enough to detect changes. Use a positive control (e.g., staurosporine) to confirm the assay is working correctly. For caspase activity assays, ensure the lysis buffer and reaction buffer are fresh and contain necessary components like DTT.[4][5] |
| Low Signal in Caspase Assay | This could be due to low protein concentration in the lysate. Ensure you have an adequate amount of protein for the assay. Use a positive control, such as recombinant active caspase-3, to troubleshoot.[5] |
| High Background in Caspase Assay | This may be due to non-specific protease activity. Ensure your lysis and reaction buffers contain a cocktail of protease inhibitors (excluding caspase inhibitors).[5] |
Problem 3: Difficulty in confirming the mechanism of resistance in a newly developed this compound resistant cell line.
| Possible Cause | Troubleshooting Step |
| Unclear Resistance Mechanism | Systematically investigate potential resistance mechanisms. Start by comparing the expression levels of proteasome subunits (β5i and β5) between the sensitive and resistant cell lines via Western blot or qPCR. |
| No Mutation Detected in PSMB8 | Sequence the PSMB5 gene, as mutations in this constitutive subunit are a known mechanism of resistance to proteasome inhibitors, including cross-resistance to this compound. |
| No Changes in Proteasome Subunits | Investigate other potential mechanisms. Assess the activity of drug efflux pumps using functional assays (e.g., Rhodamine 123 efflux assay) and check for the overexpression of proteins like P-gp by Western blot. Analyze key pro-survival and anti-apoptotic signaling pathways. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various multiple myeloma (MM) cell lines. A higher IC50 value is indicative of reduced sensitivity or resistance.[6]
| Cell Line | Description | This compound IC50 (µM) |
| MM.1S | Dexamethasone-sensitive MM | 3-5 |
| MM.1R | Dexamethasone-resistant MM | 3-5 |
| RPMI-8226 | MM | 3-5 |
| U266 | MM | 3-5 |
| Note: | IC50 values are approximate and can vary based on experimental conditions. The provided data is based on published findings.[3] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is to determine the IC50 of this compound.
Materials:
-
This compound
-
Sensitive and resistant cancer cell lines
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and solvent-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Proteasome Subunits (β5i/PSMB8 and β5/PSMB5)
This protocol is to assess the expression levels of key proteasome subunits.
Materials:
-
Sensitive and resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against β5i/PSMB8 and β5/PSMB5
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β5i, β5, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein expression levels.
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner of apoptosis.[4]
Materials:
-
Sensitive and resistant cell lines, treated with this compound
-
Cell lysis buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include an untreated control.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume with lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. abcam.com [abcam.com]
- 2. mpbio.com [mpbio.com]
- 3. ashpublications.org [ashpublications.org]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. benchchem.com [benchchem.com]
- 6. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
how to improve the stability of PR-924 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of the immunoproteasome inhibitor PR-924. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For optimal results, use a fresh, anhydrous grade of DMSO to minimize the introduction of moisture, which can accelerate degradation.
Q2: How should stock solutions of this compound be stored to ensure stability?
A2: Proper storage is critical for maintaining the integrity of this compound.[1] For long-term storage (months to years), stock solutions in DMSO should be stored at -20°C or, preferably, -80°C.[1] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: We are observing a significant decrease in the inhibitory activity of our this compound solution. What are the potential causes?
A3: A loss of activity for a small molecule inhibitor like this compound in solution can arise from several factors. The most common causes include chemical degradation (e.g., hydrolysis of the peptide bonds or reaction of the epoxyketone warhead), precipitation out of solution, adsorption to container surfaces, or interactions with other components in your assay medium. It is also essential to consider the initial quality and purity of the compound.
Q4: How can we determine if our stock solution of this compound has degraded?
A4: The most direct method to assess the degradation of your this compound stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact parent compound from any degradation products, allowing for the quantification of the active inhibitor. A significant decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
Issue: Loss of this compound Activity in Experimental Assays
This guide provides a systematic approach to troubleshooting the loss of this compound's inhibitory activity in your experiments.
Step 1: Evaluate Stock Solution Integrity
The first step is to confirm that the issue does not originate from a degraded stock solution.
-
Action: Prepare a fresh stock solution of this compound from solid material.
-
Rationale: This will help determine if the original stock solution has degraded over time due to improper storage or handling.
-
Recommendation: If a fresh stock solution restores activity, discard the old stock and review your storage procedures. Ensure aliquoting and protection from light and moisture.
Step 2: Investigate Solution Stability in Assay Buffer
If a fresh stock solution does not resolve the issue, the compound may be unstable in your experimental buffer.
-
Action: Prepare a working solution of this compound in your assay buffer at the final experimental concentration. Incubate this solution under the same conditions as your experiment (e.g., temperature, duration, light exposure).
-
Rationale: This will assess the stability of this compound in the specific chemical environment of your assay.
-
Recommendation: Analyze the incubated solution by HPLC or LC-MS at various time points to quantify the amount of intact this compound. If degradation is observed, consider modifying your buffer composition (e.g., adjusting pH) or reducing the incubation time if possible.
Step 3: Assess for Non-Specific Interactions
If this compound is stable in the assay buffer alone, it may be interacting with other components of your experimental system.
-
Action: Evaluate potential interactions with other reagents, proteins, or plastics used in your assay.
-
Rationale: Small molecules can sometimes be sequestered or degraded by other components in a complex biological assay.
-
Recommendation: If possible, simplify the assay to identify the interacting component. Consider using low-protein-binding plates and tubes.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate mildly if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Assessing this compound Stability in Solution
-
Prepare a working solution of this compound at the desired concentration in the relevant experimental buffer.
-
Divide the solution into multiple aliquots for analysis at different time points.
-
Incubate the aliquots under the desired experimental conditions (e.g., 37°C, protected from light).
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), quench any potential reaction and store the sample at -80°C until analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of intact this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Data Presentation
While specific stability data for this compound is not publicly available, the following tables summarize the stability of related proteasome inhibitors, bortezomib and carfilzomib. These data can serve as a guide for establishing best practices for handling this compound solutions.
Table 1: Stability of Bortezomib Solutions
| Concentration | Solvent | Storage Container | Temperature | Light Conditions | Duration of Stability | Reference |
| 2.5 mg/mL | 0.9% NaCl | Original Vial | 5 ± 3°C | Protected from light | 7 days | [2] |
| 2.5 mg/mL | 0.9% NaCl | Polypropylene Syringe | 5 ± 3°C | Protected from light | 7 days | [2] |
| 2.5 mg/mL | 0.9% NaCl | Original Vial | 25-30°C | Protected from light | 24 hours | [2] |
| 1 mg/mL | 0.9% NaCl | Original Vial | 4°C | Not specified | 42 days | [3] |
| 1 mg/mL | 0.9% NaCl | Original Vial | Room Temperature | Not specified | 42 days | [3] |
| 1 mg/mL | 0.9% NaCl | Original Vial | 4°C | Protected from light | 84 days | [4] |
| 1 mg/mL | 0.9% NaCl | Polypropylene Syringe | 4°C | Protected from light | 84 days | [4] |
Table 2: Stability of Carfilzomib Solutions
| Concentration | Solvent | Storage Container | Temperature | Light Conditions | Duration of Stability | Reference |
| 2 mg/mL | Sterile Water | Original Vial | 2-8°C | Protected from light | At least 28 days | [5][6][7] |
| 0.8 mg/mL | 5% Dextrose | Plastic Syringe | 2-8°C | Protected from light | At least 28 days | [7] |
| 0.6 mg/mL | 5% Dextrose | Polyolefin Infusion Bag | 2-8°C | Protected from light | At least 28 days | [7] |
| 2 mg/mL | Sterile Water | Original Vial | 25°C | Protected from light | 14 days | [5][6] |
| Diluted | 5% Dextrose | Syringe/Infusion Bag | 25°C | Protected from light | 10 days | [5][6] |
Visualizations
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis by inhibiting the LMP7 subunit of the immunoproteasome.
Experimental Workflow for Assessing this compound Stability
Caption: A logical workflow for preparing and assessing the stability of this compound solutions.
References
- 1. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|LMP-7 Inhibitor|For Research Use [benchchem.com]
- 5. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
Technical Support Center: Minimizing PR-924 Toxicity in Normal Peripheral Blood Mononuclear Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (β5i/PSMB8), while minimizing toxicity in normal peripheral blood mononuclear cells (PBMCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective, small-molecule inhibitor of the immunoproteasome subunit LMP-7 (Low Molecular Mass Polypeptide 7), also known as β5i or PSMB8.[1][2][3] It is a tripeptide epoxyketone that covalently modifies the N-terminal threonine active sites of the proteasome.[1][2]
Q2: Why is this compound expected to have low toxicity in normal PBMCs?
A2: Normal, non-activated PBMCs predominantly express the constitutive proteasome, while the immunoproteasome is expressed at lower levels. In contrast, many cancer cells, such as multiple myeloma cells, exhibit elevated expression of the immunoproteasome.[1] this compound's high selectivity for the LMP-7 subunit of the immunoproteasome is intended to target cancer cells more effectively while sparing normal cells.[1][4]
Q3: What is the mechanism of action of this compound in target cells?
A3: In cancer cells with high immunoproteasome expression, this compound-mediated inhibition of LMP-7 leads to the induction of apoptosis.[1][2] This process is associated with the activation of a caspase signaling cascade, including caspase-3, caspase-8, and caspase-9, as well as the cleavage of BID and PARP, and the release of cytochrome-c from the mitochondria.[1][2]
Q4: Under what circumstances might I observe toxicity in normal PBMCs?
A4: While this compound is designed for selectivity, off-target effects or on-target toxicity on the constitutive proteasome can occur, particularly at higher concentrations.[5] One study noted that for this compound to exert its anti-proliferative effects, concentrations that block both the immunoproteasome (β5i) and the constitutive proteasome (β5) may be required.[5] Therefore, careful dose-response studies are crucial.
Q5: What is a recommended starting concentration for this compound in PBMC experiments?
A5: Based on published data, it is advisable to perform a dose-response experiment. For multiple myeloma cell lines, the IC50 (the concentration that inhibits 50% of cell growth) ranges from 3-7 µM after 48 hours of treatment.[2] In contrast, one study showed minimal impact on the viability of normal PBMCs at concentrations as high as 20 µM.[2] A starting concentration range of 1-10 µM for initial toxicity screening in PBMCs is a reasonable approach.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal PBMCs at expected non-toxic concentrations. | Off-target effects: At higher concentrations, this compound may inhibit the constitutive proteasome (β5 subunit) or other cellular targets. | - Perform a dose-response experiment to determine the CC50 (50% cytotoxic concentration) for your specific PBMC donor or population. - Use the lowest effective concentration that achieves the desired effect in your positive control (e.g., cancer cells) while minimizing PBMC toxicity. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. | - Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤0.1% for DMSO). - Include a vehicle control (medium with the same concentration of solvent used for this compound) in all experiments. | |
| Poor health of primary cells: PBMCs can be sensitive to handling and culture conditions. | - Use freshly isolated PBMCs whenever possible. - Ensure proper cell handling techniques to maintain cell viability. - Optimize cell density for your experiments. | |
| Inconsistent results between experiments. | Variability in primary cells: PBMCs from different donors can have varying sensitivities to small molecules. | - If possible, use PBMCs pooled from multiple donors. - Standardize your PBMC isolation and culture protocols. - Document donor information and passage number if applicable. |
| Compound stability: this compound may degrade over time, especially with repeated freeze-thaw cycles of the stock solution. | - Aliquot the this compound stock solution into single-use volumes and store at -80°C. - Avoid repeated freeze-thaw cycles. | |
| No observable effect of this compound on positive control cells. | Incorrect concentration: The concentration of this compound may be too low to elicit a response. | - Verify the concentration of your stock solution. - Perform a dose-response experiment to determine the optimal effective concentration for your positive control cell line. |
| Compound inactivity: The compound may have degraded or was not prepared correctly. | - Prepare a fresh stock solution of this compound. - Test the activity of the new stock solution on a sensitive cell line. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Multiple Myeloma (MM) Cell Lines and Normal Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Effect | Reference |
| MM Cell Lines | 3 - 7 | 48 | IC50 (50% inhibitory concentration) | [2] |
| Normal PBMCs | 20 | Not specified | Minimal decrease in viability | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder or pre-dissolved solution)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
If using this compound powder:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Under sterile conditions (e.g., in a biological safety cabinet), prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
If using a pre-dissolved solution (e.g., 10 mM in DMSO):
-
Thaw the solution at room temperature.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Assessment of this compound Cytotoxicity in PBMCs using an MTT Assay
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO, sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Resuspend PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from your 10 mM stock solution. For example, to achieve final concentrations of 1, 5, 10, and 20 µM, prepare 2X working solutions of 2, 10, 20, and 40 µM.
-
Prepare a vehicle control (e.g., 0.2% DMSO in complete medium, assuming the highest this compound concentration is 20 µM from a 10 mM stock).
-
Add 100 µL of the 2X this compound dilutions or the vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Visualizations
Caption: Apoptotic signaling pathway induced by this compound.
Caption: Experimental workflow for assessing and mitigating this compound toxicity.
References
Technical Support Center: Refining PR-924 Treatment for Optimal Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PR-924 for inducing apoptosis in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and irreversible inhibitor of the immunoproteasome subunit LMP-7 (also known as β5i), a component of the proteasome primarily expressed in hematopoietic cells.[1] By inhibiting LMP-7, this compound disrupts protein degradation pathways that are critical for the survival of certain cancer cells, leading to the induction of apoptosis.[2]
Q2: Through which signaling pathway does this compound induce apoptosis?
A2: this compound-induced apoptosis is primarily mediated through the intrinsic or mitochondrial pathway.[2] Inhibition of LMP-7 leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase-3.[2][1] This cascade is associated with the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2] Furthermore, this compound triggers the cleavage of BID, a pro-apoptotic protein, which then translocates to the mitochondria, leading to the release of cytochrome c and subsequent amplification of the apoptotic signal.[2][1]
Q3: In which cancer cell types has this compound been shown to be effective?
A3: this compound has demonstrated potent pro-apoptotic activity in various hematological malignancies. Efficacy has been well-documented in multiple myeloma (MM) cell lines and primary patient MM cells.[2][1] Studies have also shown its growth-inhibitory potential in other human hematologic malignancy cell lines, including T-cell acute lymphoblastic leukemia (CCRF-CEM) and acute monocytic leukemia (THP-1).
Q4: What is a recommended starting concentration and treatment duration for this compound?
A4: The optimal concentration and duration of this compound treatment are cell-line dependent. For initial experiments, a dose-response and time-course study is highly recommended. Based on published data, a starting concentration range of 1-10 µM for 24 to 72 hours is advisable for hematological cancer cell lines.[2] For example, in multiple myeloma cell lines, the half-maximal inhibitory concentration (IC50) for cell viability was found to be between 3-7 µM after 48 hours of treatment.[2] For some leukemia cell lines, IC50 values were observed in the range of 1.5-2.8 µM.
Data Presentation: this compound Efficacy in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration | Duration | Outcome | Reference |
| MM.1S, MM.1R, RPMI-8226, KMS12PE, LR-5, DOX40, INA-6, OPM1, OPM2 | Multiple Myeloma | IC50 (Cell Viability) | 3-7 µM | 48h | Significant decrease in cell viability | [2] |
| MM.1S, MM.1R | Multiple Myeloma | Apoptosis Induction | 3 µM | 48h | Significant increase in Annexin V positive cells | [2] |
| Primary Patient MM Cells (CD138+) | Multiple Myeloma | Cell Death | 3 µM | 48h | Significant increase in cell death | [2] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | IC50 (Growth Inhibition) | 1.5-2.8 µM | Not Specified | Growth inhibition | |
| THP-1 | Acute Monocytic Leukemia | IC50 (Growth Inhibition) | 1.5-2.8 µM | Not Specified | Growth inhibition | |
| 8226 | Multiple Myeloma | IC50 (Growth Inhibition) | 1.5-2.8 µM | Not Specified | Growth inhibition |
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment.
Troubleshooting Guides
Annexin V / Propidium Iodide (PI) Staining
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background staining in negative control | - Cells were harvested too harshly (e.g., over-trypsinization).- Cells were unhealthy or overgrown before treatment.- Reagents were not properly stored or have expired. | - Use a gentle cell detachment method (e.g., Accutase or scraping).- Ensure cells are in the logarithmic growth phase and not confluent.- Use fresh reagents and store them according to the manufacturer's instructions. |
| No or weak signal in positive control/treated sample | - The concentration of this compound was too low.- The treatment duration was too short or too long (past the peak of apoptosis).- Apoptotic cells were lost during washing steps. | - Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).- Collect both adherent and floating cells for analysis. |
| High percentage of Annexin V+/PI+ cells, even at early time points | - The concentration of this compound is too high, causing rapid cell death and secondary necrosis.- The cells are particularly sensitive to the treatment. | - Reduce the concentration of this compound.- Perform a more detailed time-course with earlier time points. |
| Poor separation between live, apoptotic, and necrotic populations | - Inadequate compensation settings on the flow cytometer.- Cell clumps or debris are being analyzed. | - Run single-stain controls to set proper compensation.- Filter cell suspension before analysis to remove clumps. |
Caspase Activity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in untreated controls | - Spontaneous apoptosis in the cell culture.- Reagent degradation or contamination. | - Ensure optimal cell culture conditions and use healthy cells.- Use fresh, high-quality reagents and buffers. |
| Low or no signal in treated samples | - The treatment time was too early to detect caspase activation.- The cell lysate was not prepared correctly, leading to enzyme degradation.- The incorrect caspase substrate was used. | - Perform a time-course experiment to identify the peak of caspase activity.- Keep samples on ice during lysate preparation and use protease inhibitors.- Ensure the substrate corresponds to the caspase being measured (e.g., DEVD for caspase-3/7). |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors during reagent addition. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique. |
Experimental Protocols
General Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use.
-
Treatment: Replace the culture medium with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired durations (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Suspension cells: Collect the cells by centrifugation.
-
Adherent cells: Collect the culture supernatant (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle method (e.g., Accutase or cell scraper). Combine the detached cells with the supernatant and collect by centrifugation.
-
-
Apoptosis Analysis: Proceed with the desired apoptosis detection method, such as Annexin V/PI staining or a caspase activity assay.
Annexin V-FITC / PI Staining Protocol
-
Cell Preparation: After harvesting, wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Lysis: After harvesting, lyse the cells according to the assay kit manufacturer's protocol. This typically involves resuspending the cell pellet in a supplied lysis buffer and incubating on ice.
-
Lysate Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3/7 substrate (e.g., DEVD-AFC) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
References
dealing with inconsistent results in PR-924 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies that may arise during experiments with PR-924, a selective inhibitor of the immunoproteasome subunit LMP7.[1][2][3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
Question: We are observing significant variability in the IC50 values of this compound in our biochemical assays. What are the potential causes and solutions?
Answer: Inconsistent IC50 values in biochemical assays can stem from several factors related to the inhibitor, the enzyme, or the assay conditions.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| This compound Instability or Precipitation | 1. Confirm Solubility: this compound is soluble in DMSO.[4] Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid precipitation when diluted in aqueous buffer.[5] 2. Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound in a dry, dark environment at -20°C for long-term storage.[4] 3. Visual Inspection: Before use, visually inspect the diluted inhibitor solution for any signs of precipitation. |
| Enzyme Inactivity | 1. Proper Storage: Store the immunoproteasome enzyme at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[6] 2. Activity Check: Before running the inhibition assay, perform a positive control experiment to confirm the enzyme's catalytic activity.[6] |
| Assay Condition Variability | 1. Consistent Temperature and pH: Ensure that the assay buffer is at the correct pH and that the experiment is conducted at a consistent temperature, as enzyme activity is sensitive to these parameters.[6][7] 2. Standardized Incubation Times: Use precise and consistent incubation times for the enzyme-inhibitor pre-incubation and the enzymatic reaction.[7] |
| Pipetting Inaccuracies | 1. Calibrated Pipettes: Use calibrated pipettes to ensure accurate dispensing of the inhibitor, enzyme, and substrate.[8] 2. Master Mixes: Whenever possible, prepare master mixes of reagents to minimize pipetting errors between wells.[8] |
Issue 2: High Variability in Cell-Based Assay Results
Question: Our cell-based assays with this compound are showing inconsistent results in terms of cell viability and apoptosis. How can we troubleshoot this?
Answer: Variability in cell-based assays is a common challenge. The source of this inconsistency can be related to the compound, cell culture conditions, or the assay methodology itself.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Media | 1. Stability in Media: Test the stability of this compound in your specific cell culture medium over the time course of your experiment.[5] 2. Fresh Media Preparation: Prepare fresh media with this compound for each experiment. |
| Cell Culture Inconsistencies | 1. Consistent Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. 2. Standardized Seeding Density: Ensure a consistent cell seeding density across all wells and experiments.[9] 3. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses. |
| Assay Readout Variability | 1. Appropriate Time Points: Optimize the incubation time for this compound treatment to capture the desired biological response (e.g., apoptosis).[1] 2. Control Wells: Include appropriate controls, such as vehicle-only (DMSO) and untreated cells, on every plate.[7] |
| Off-Target Effects | 1. Dose-Response Curve: Perform a full dose-response curve to identify the optimal concentration range for on-target effects versus potential toxicity.[9] 2. Alternative Inhibitors: If possible, use a structurally different inhibitor for the same target to see if it produces a similar phenotype.[9] |
Experimental Protocols & Methodologies
Detailed Protocol: In Vitro Immunoproteasome Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of this compound against the LMP7 (β5i) subunit of the immunoproteasome.
Materials:
-
Purified human immunoproteasome
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic substrate for LMP7 (e.g., Ac-ANW-AMC)
-
DMSO
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the purified immunoproteasome in cold assay buffer to the desired working concentration.
-
Assay Reaction: a. Add 50 µL of diluted immunoproteasome to each well of a black 96-well plate. b. Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 48 µL of the fluorogenic substrate to each well. e. Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Data Acquisition: Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. b. Normalize the reaction rates to the vehicle control. c. Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective, irreversible inhibitor of the LMP7 (Low Molecular Mass Polypeptide 7 or β5i) subunit of the immunoproteasome.[1][2][3] It is a tripeptide epoxyketone that covalently modifies the N-terminal threonine active site of the LMP7 subunit, leading to the inhibition of its chymotrypsin-like proteolytic activity.[1][3] This inhibition can induce apoptosis in cancer cells that are highly dependent on the immunoproteasome for protein homeostasis, such as multiple myeloma cells.[1][2][3]
Q2: What is the recommended solvent and storage condition for this compound? A2: this compound is soluble in DMSO.[4] For short-term storage (days to weeks), it is recommended to store the compound at 0-4°C in a dry, dark environment. For long-term storage (months to years), it should be stored at -20°C.[4]
Q3: Are there any known off-target effects of this compound? A3: While this compound is highly selective for the LMP7 subunit of the immunoproteasome, like many small molecule inhibitors, the potential for off-target effects should be considered, especially at higher concentrations.[10] It is crucial to use the lowest effective concentration to minimize potential off-target interactions.[10]
Q4: How can I be sure that the observed cellular phenotype is due to on-target inhibition of LMP7? A4: To validate that the observed effects are due to on-target inhibition, consider performing a rescue experiment by overexpressing a drug-resistant mutant of LMP7. Alternatively, using siRNA or shRNA to knockdown LMP7 should phenocopy the effects of this compound treatment.[9]
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified signaling pathway of this compound induced apoptosis.
References
- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Adjusting PR-924 Protocols for Multiple Myeloma Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (β5i), in multiple myeloma (MM) cell lines. This resource offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in multiple myeloma?
This compound is a selective and irreversible tripeptide epoxyketone inhibitor of the immunoproteasome subunit LMP-7 (low molecular weight protein 7, also known as β5i).[1][2][3] In multiple myeloma cells, which exhibit high proteasome activity, inhibition of LMP-7 by this compound disrupts protein homeostasis, leading to the accumulation of misfolded or damaged proteins. This triggers the unfolded protein response (UPR) and ultimately induces programmed cell death (apoptosis).[4][5][6] The apoptotic cascade initiated by this compound involves the activation of caspase-8, caspase-9, and caspase-3, as well as PARP cleavage.[2] The process is also linked to the mitochondrial pathway of apoptosis.[2]
Q2: Which multiple myeloma cell lines are sensitive to this compound?
This compound has demonstrated efficacy across a range of multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, typically fall within the range of 3-7 µM after 48 hours of treatment.
Q3: How should I prepare a stock solution of this compound?
This compound is commonly supplied as a solution in dimethyl sulfoxide (DMSO).[7] It is recommended to obtain this compound pre-dissolved in DMSO at a concentration of 10 mM.[7] If working with a solid form, dissolve it in anhydrous DMSO to prepare a stock solution of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.[8][9]
Q4: What are the key signaling pathways affected by this compound in multiple myeloma cells?
The primary signaling pathway activated by this compound is the intrinsic apoptosis pathway. By inhibiting the immunoproteasome, this compound leads to an accumulation of unfolded proteins, inducing endoplasmic reticulum (ER) stress and triggering the Unfolded Protein Response (UPR).[4][5][6] This, in turn, activates downstream apoptotic signaling, involving the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, ultimately leading to cell death.[2]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various multiple myeloma cell lines after 48 hours of treatment. These values can serve as a starting point for determining the optimal concentration for your specific experiments.
| Cell Line | IC50 (48h) | Reference |
| MM.1S | ~3-5 µM | [2] |
| MM.1R | ~3-5 µM | [2] |
| RPMI-8226 | ~3-5 µM | [2] |
| U266 | ~3-5 µM | [10] |
| OPM-2 | ~3-5 µM | [10] |
| KMS-11 | ~3-5 µM | [10] |
| LP-1 | ~3-5 µM | [10] |
| NCI-H929 | ~3-5 µM | [10] |
Experimental Protocols
Below are detailed protocols for key experiments to assess the effects of this compound on multiple myeloma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound stock solution (10 mM in DMSO)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 5, 7, 10 µM) or vehicle control (DMSO) to the wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of complete medium.
-
Treat cells with the desired concentration of this compound (e.g., IC50 concentration) or vehicle control for the desired time (e.g., 48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect of this compound observed.
-
Possible Cause: Inactive compound.
-
Solution: Ensure proper storage of the this compound stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles. Use a fresh aliquot for each experiment.
-
-
Possible Cause: Suboptimal drug concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal IC50 value and treatment duration for your specific cell line. Refer to the quantitative data table for starting concentrations.
-
-
Possible Cause: Cell line resistance.
-
Solution: Some multiple myeloma cell lines may exhibit intrinsic or acquired resistance. Potential mechanisms of resistance to proteasome inhibitors include mutations in the proteasome subunits (e.g., PSMB5), upregulation of protein clearance pathways like autophagy, or the presence of a myeloma stem cell-like population.[11][12][13][14] Consider using a different cell line or investigating potential resistance mechanisms.
-
Issue 2: High background in apoptosis assays.
-
Possible Cause: Unhealthy starting cell population.
-
Solution: Ensure that the cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Do not use cells that have been in culture for an extended period.
-
-
Possible Cause: Harsh cell handling.
-
Solution: Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive results. Centrifuge at low speeds (e.g., 300 x g).
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variation in cell density.
-
Solution: Ensure consistent cell seeding density across all experiments as this can influence the response to the drug.
-
-
Possible Cause: Inconsistent this compound concentration.
-
Solution: Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Ensure thorough mixing of the drug in the culture medium.
-
-
Possible Cause: Variation in DMSO concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors disrupt the unfolded protein response in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoplasmic reticulum stress and the unfolded protein response: targeting the Achilles heel of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endoplasmic reticulum stress in the development of multiple myeloma and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7 Blocks Multiple Myeloma Cell Growth Both in Vitro and In Vivo. | Semantic Scholar [semanticscholar.org]
- 11. Novel mechanism of drug resistance to proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel mechanism of drug resistance to proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. Paradoxical resistance of multiple myeloma to proteasome inhibitors by decreased levels of 19S proteasomal subunits - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of the tripeptide epoxyketone PR-924
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide epoxyketone proteasome inhibitor, PR-924. The information focuses on addressing potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a highly selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome.[1][2][3][4] It acts as a covalent modifier of the N-terminal threonine active sites within the proteasome.[1][2][3]
Q2: How selective is this compound for the immunoproteasome over the constitutive proteasome?
A2: this compound displays significant selectivity for the immunoproteasome. In vitro studies have shown it to be approximately 100-fold more selective for the β5i subunit compared to the constitutive β5c subunit.[2]
Q3: What are the expected on-target effects of this compound in cancer cell lines?
A3: As a proteasome inhibitor, this compound is expected to induce apoptosis in sensitive cell lines, particularly those of hematological origin like multiple myeloma and leukemia.[1][4] This is often accompanied by the activation of caspases-3, -8, and -9, and the cleavage of PARP.[1][3]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is highly selective for the β5i subunit, at higher concentrations it can inhibit the constitutive β5 subunit.[1] Specific screening data against broader panels of proteases (e.g., caspases, cathepsins) or kinases is not extensively published. However, based on the behavior of other proteasome inhibitors, off-target interactions with other cellular proteases at high concentrations are a theoretical possibility.
Q5: My cells are showing resistance to this compound. What could be the cause?
A5: Resistance to this compound can arise from several factors. Studies have shown that cross-resistance with other proteasome inhibitors like bortezomib can occur.[1] This may be due to mutations in the constitutive proteasome subunit PSMB5 or an upregulation of constitutive proteasome expression alongside a decrease in immunoproteasome expression.[1]
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity in a New Cell Line
Question: I'm observing significant cell death at concentrations well below the reported IC50 for my cell line of interest. Could this be an off-target effect?
Answer: While potent on-target activity is possible, unexpected cytotoxicity could be due to off-target effects or specific sensitivities of your cell line. Here’s a troubleshooting workflow:
Troubleshooting Workflow: Unexpected Cytotoxicity
References
- 1. Activity probe for in vivo profiling of the specificity of proteasome inhibitor bortezomib | Springer Nature Experiments [experiments.springernature.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PR-924 Efficacy In Vivo
Welcome to the technical support center for PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (β5i). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the in vivo efficacy of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during in vivo experiments with this compound.
| Issue/Question | Potential Cause | Suggested Solution/Strategy |
| Suboptimal tumor growth inhibition despite previous in vitro success. | Poor bioavailability or rapid clearance of this compound in vivo. | While specific pharmacokinetic data for this compound is limited in publicly available literature, consider optimizing the formulation and administration route. A published study successfully used an intravenous formulation of 20% PEG 400, 0.05% Tween 80, 0.07% DMSO, and 79.88% double distilled water[1]. Alternative strategies for poorly soluble drugs include nanoparticle or liposomal formulations to improve circulation time and tumor accumulation[2][3][4][5]. |
| Development of resistance to this compound. | A key strategy to overcome resistance is combination therapy. It has been reported that combining this compound with a selective inhibitor of the constitutive proteasome subunit (β5) can sensitize resistant cells[6]. | |
| Inconsistent anti-tumor effects across a cohort of experimental animals. | Variability in drug administration, tumor engraftment, or host immune response. | Ensure consistent intravenous administration technique. Monitor tumor growth closely and randomize animals into treatment groups only after tumors have reached a predetermined size. For xenograft models, use immunodeficient mice to minimize variability from the host immune system. |
| How does this compound induce cell death? | This compound induces apoptosis in cancer cells. | Its mechanism of action involves the activation of caspase-3, caspase-8, and caspase-9, leading to PARP cleavage and cytochrome-c release from the mitochondria[1][7]. |
| What is a recommended starting dose and schedule for this compound in mouse xenograft models? | A previously reported effective dose is 6 mg/kg. | This dose was administered intravenously twice a week for three weeks in human multiple myeloma xenograft models[1]. |
| What are the known mechanisms of resistance to proteasome inhibitors like this compound? | Resistance to proteasome inhibitors can arise from several mechanisms. | These can include mutations in the proteasome subunits that reduce drug binding, upregulation of proteasome expression, and activation of alternative protein degradation pathways[8][9][10]. Specifically for immunoproteasome inhibitors, alterations in the expression levels of immunoproteasome versus constitutive proteasome subunits may play a role. |
Strategies to Enhance this compound Efficacy
Enhancing the therapeutic efficacy of this compound in vivo may be achieved through rational combination therapies and advanced drug delivery strategies.
Combination Therapy
A promising strategy to enhance the efficacy of this compound is to combine it with other anti-cancer agents. This approach can potentially lead to synergistic effects and overcome drug resistance.
| Combination Strategy | Rationale | Preclinical Evidence |
| This compound + Constitutive Proteasome (β5) Inhibitor | Tumor cells can sometimes compensate for the inhibition of the immunoproteasome by relying on the constitutive proteasome. Dual inhibition blocks both pathways, leading to a more profound anti-tumor effect and can overcome resistance. | Combining this compound with a selective inhibitor of the constitutive β5 subunit has been shown to sensitize resistant multiple myeloma cells[6]. |
| This compound + Other Chemotherapeutic Agents | Combining this compound with standard-of-care chemotherapies used in hematological malignancies could lead to synergistic cytotoxicity. | While specific combinations with this compound are not extensively published, the principle of combining proteasome inhibitors with other agents is well-established for drugs like bortezomib in multiple myeloma[11][12]. |
Advanced Formulations
Although specific advanced formulations for this compound are not yet described in the literature, nanoparticle and liposomal delivery systems are proven strategies to enhance the in vivo performance of poorly soluble drugs, including other proteasome inhibitors.
| Formulation Strategy | Potential Advantages |
| Liposomal Formulation | Can improve drug solubility, increase circulation half-life, and enhance tumor accumulation through the enhanced permeability and retention (EPR) effect[13][14]. |
| Nanoparticle Formulation | Offers similar benefits to liposomes, with the added potential for surface modification to actively target cancer cells, further increasing efficacy and reducing off-target toxicity[2][3][4][5][15]. |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments with this compound, based on published literature.
In Vivo Xenograft Model of Multiple Myeloma
This protocol describes the evaluation of this compound efficacy in a subcutaneous human multiple myeloma xenograft mouse model.
1. Cell Culture and Implantation:
-
Culture human multiple myeloma cell lines (e.g., MM.1S) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., RPMI 1640) mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., SCID mice).
2. Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) with calipers.
-
When tumors reach a specified volume (e.g., ~100 mm³), randomize mice into treatment and control groups.
3. This compound Formulation and Administration:
-
Prepare the this compound dosing solution: 20% PEG 400, 0.05% Tween 80, 0.07% DMSO, and 79.88% double distilled water[1].
-
Administer this compound at 6 mg/kg via intravenous injection.
-
The treatment schedule is typically twice a week for three consecutive weeks[1].
-
The control group receives the vehicle solution following the same schedule.
4. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
A separate cohort of mice can be used for survival studies.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on targeted delivery of proteasome inhibitor nanoparticles for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Gold nanoparticle delivery-enhanced proteasome inhibitor effect in adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming drug resistance by targeting protein homeostasis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming drug resistance by targeting protein homeostasis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single agent and synergistic combinatorial efficacy of first-in-class small molecule imipridone ONC201 in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Subcutaneous liposomal delivery improves monoclonal antibody pharmacokinetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel liposomal formulation for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Research progress on targeted delivery of proteasome inhibitor nanoparticles for the treatment of multiple myeloma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of PR-924 and ONX-0914 (PR-957)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent immunoproteasome inhibitors, PR-924 and ONX-0914 (also known as PR-957). Both are epoxyketone-based inhibitors that have been instrumental in elucidating the role of the immunoproteasome in various diseases. This document summarizes their performance based on experimental data, details relevant experimental methodologies, and visualizes their impact on key signaling pathways.
Performance Comparison: Potency and Selectivity
This compound and ONX-0914 are both highly selective inhibitors of the β5i (LMP7) subunit of the immunoproteasome. However, their selectivity profiles across the full range of proteasome catalytic subunits exhibit notable differences. The following table summarizes the 50% inhibitory concentrations (IC50) of these compounds against the catalytic subunits of both the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7) and the constitutive proteasome (β1c, β2c, β5c).
| Inhibitor | β1i (LMP2) IC50 (nM) | β2i (MECL-1) IC50 (nM) | β5i (LMP7) IC50 (nM) | β1c IC50 (nM) | β2c IC50 (nM) | β5c IC50 (nM) | Selectivity (β5c/β5i) |
| This compound | 8200[1] | >30,000[1] | 2.5[2][3], 22[4] | >30,000[1] | >30,000[1] | 227[2][3], 2900[1] | ~91-131[2][3] |
| ONX-0914 (PR-957) | ~60-80% inhibition at 800 nM[5] | - | ~10-47.7[6] | - | - | ~500[7] | ~15-40 fold (LMP7 vs β5)[8] |
Note: IC50 values can vary depending on the experimental conditions and assay format. The data presented is a consolidation from multiple sources.
This compound demonstrates a particularly high degree of selectivity for the β5i subunit, with reported selectivity of over 100-fold compared to the constitutive β5 subunit.[9] ONX-0914 is also a potent and selective β5i inhibitor, though some studies indicate it may also inhibit the β1i subunit at higher concentrations.[4] The selectivity of both compounds for β5i is largely attributed to the interaction of a bulky tyrosine residue at the P1 position of the inhibitor with the S1 pocket of the β5i subunit.[8]
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound and ONX-0914 is crucial for their characterization. Below are detailed methodologies for key experiments cited in the literature.
Proteasome Activity Assay using Fluorogenic Substrates
This protocol outlines a method to determine the inhibitory activity of compounds against purified 20S immunoproteasome and constitutive proteasome.
Materials:
-
Purified human 20S immunoproteasome and constitutive proteasome.
-
Fluorogenic peptide substrates specific for each proteasome subunit (e.g., Suc-LLVY-AMC for β5/β5i, Ac-PAL-AMC for β1/β1i, and Ac-RLR-AMC for β2/β2i).
-
Assay buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA, pH 8.0).
-
Test compounds (this compound, ONX-0914) at various concentrations.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer and the purified proteasome.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 350/440 nm for AMC).
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ProCISE (Proteasome Catalytic/Immunosubunit-Specific ELISA) Assay
The ProCISE assay is an activity-based ELISA designed to differentiate between the activities of closely related proteasome subunits.
Materials:
-
Cell lysates or purified proteasomes.
-
Biotinylated activity-based probe (ABP) that covalently binds to the active sites of proteasome subunits.
-
Streptavidin-coated microplates.
-
Subunit-specific primary antibodies (e.g., anti-LMP7, anti-β5).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Microplate reader.
Procedure:
-
Incubate cell lysates or purified proteasomes with varying concentrations of the inhibitor (this compound or ONX-0914) for a specified time.
-
Add the biotinylated ABP to the samples to label the active proteasome subunits that have not been blocked by the inhibitor.
-
Capture the biotin-labeled proteasomes on a streptavidin-coated microplate.
-
Wash the plate to remove unbound material.
-
Add subunit-specific primary antibodies to the wells to detect the amount of each captured proteasome subunit.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate. The HRP enzyme will catalyze the conversion of TMB to a colored product.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
The decrease in signal in the presence of the inhibitor corresponds to the inhibition of the specific subunit's activity. Calculate IC50 values as described in the previous protocol.
Signaling Pathways and Experimental Workflows
The selective inhibition of the β5i (LMP7) subunit of the immunoproteasome by this compound and ONX-0914 has significant downstream effects on cellular signaling, particularly in immune cells. This is primarily due to the role of the immunoproteasome in processing proteins for antigen presentation and in the degradation of regulatory proteins involved in inflammatory signaling.
Caption: Inhibition of the β5i (LMP7) subunit by this compound and ONX-0914 modulates NF-κB and ERK signaling pathways, impacting cytokine production and T-cell activation.
Inhibition of the chymotrypsin-like activity of the β5i subunit can lead to the reduced degradation of IκB, an inhibitor of the NF-κB transcription factor. This results in the sequestration of NF-κB in the cytoplasm and a subsequent decrease in the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α. Furthermore, studies have shown that ONX-0914 can impair T-cell activation by reducing the sustainment of ERK phosphorylation, a key step in the T-cell receptor signaling cascade.
The following diagram illustrates a generalized workflow for assessing the impact of these inhibitors on a specific signaling pathway, such as NF-κB activation.
Caption: A typical experimental workflow to evaluate the effects of this compound and ONX-0914 on the NF-κB signaling pathway in immune cells.
References
- 1. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
PR-924: A Comparative Guide to its LMP-7 Selectivity in Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (also known as β5i), with other proteasome inhibitors. The information presented is supported by experimental data from preclinical studies to validate its selectivity and efficacy in human cell lines, particularly in the context of multiple myeloma.
Introduction to this compound and the Immunoproteasome
The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and antigen presentation. While the constitutive proteasome is present in all cells, a specialized form known as the immunoproteasome is primarily expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory cytokines.[1] The immunoproteasome contains distinct catalytic subunits: LMP-2 (β1i), MECL-1 (β2i), and LMP-7 (β5i), which replace their constitutive counterparts (β1, β2, and β5).[1]
This compound is a tripeptide epoxyketone that acts as a potent, selective, and irreversible inhibitor of the LMP-7 (β5i) subunit.[2][3] This high selectivity for a component of the immunoproteasome over the constitutive proteasome presents a promising therapeutic strategy, particularly for hematologic malignancies like multiple myeloma (MM), where immunoproteasome expression is high.[4] By specifically targeting the immunoproteasome, inhibitors like this compound aim to achieve potent anti-cancer activity while minimizing the off-target effects and toxicities associated with broader proteasome inhibitors.[5]
Comparative Inhibitor Selectivity
This compound demonstrates significantly higher selectivity for the immunoproteasome subunit LMP-7 (β5i) compared to the corresponding constitutive subunit β5. This selectivity is substantially greater than that of less selective inhibitors like bortezomib and carfilzomib.[4][6]
| Inhibitor | Target Subunit(s) | IC₅₀ (β5i/LMP-7) | IC₅₀ (β5/Constitutive) | Selectivity Ratio (β5/β5i) |
| This compound | β5i (LMP-7) Selective | 22 nM [7] | 2,900 nM (2.9 µM) [8] | ~131-fold [8] |
| ONX 0914 | β5i (LMP-7) Selective | 39 nM[8] | 273 nM | ~7-fold[8] |
| Carfilzomib | β5, β5i | Less selective | Less selective | Lower than this compound[4][6] |
| Bortezomib | β5, β5i | Less selective | Less selective | Lower than this compound[4][6] |
Efficacy in Human Multiple Myeloma (MM) Cells
Studies have shown that this compound effectively inhibits cell growth and induces apoptosis in a variety of human multiple myeloma cell lines and in primary patient-derived MM cells.[4][5] Notably, it demonstrates efficacy even in cells resistant to conventional therapies and shows minimal impact on the viability of normal peripheral blood mononuclear cells (PBMCs).[2][6]
| Cell Line / Cell Type | Assay | Endpoint | This compound Concentration | Result |
| MM Cell Lines (MM.1S, RPMI-8226, etc.) | Growth Inhibition | IC₅₀ | 3-5 µM | Significant, dose-dependent growth inhibition.[5] |
| Primary Patient MM Cells | Cell Viability | % Viability | Not specified | Reduced viability of tumor cells from relapsed patients.[5] |
| Normal PBMCs | Cell Viability | % Viability | Up to 20 µM | No significant effect on viability.[6][7] |
| MM.1S & MM.1R Cells | Apoptosis | Annexin V/PI Staining | Not specified | Induction of apoptosis.[5] |
Signaling and Experimental Workflow Diagrams
The Ubiquitin-Proteasome System and this compound's Target
Caption: this compound selectively inhibits the LMP-7 subunit of the immunoproteasome.
This compound Induced Apoptotic Pathway in MM Cells
Caption: Apoptotic cascade initiated by this compound in multiple myeloma cells.[2][4]
Experimental Workflow: Cell Viability (MTT Assay)
Caption: Standard protocol for determining cell viability after this compound treatment.[5]
Experimental Protocols
Cell Viability / Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Human multiple myeloma cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., from nanomolar to micromolar) or a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[9]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[10]
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured and treated with this compound at desired concentrations for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V Binding Buffer.
-
Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells) are added to the cell suspension.[10]
-
Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Data Analysis: The cell population is quantified and categorized:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity associated with the β5 and β5i subunits.
-
Lysate Preparation: Cells treated with or without this compound are harvested and lysed in a buffer that preserves proteasome integrity.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
Assay Reaction: A specific amount of cell lysate is incubated with a fluorogenic substrate for chymotrypsin-like activity, such as Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).[6]
-
Signal Detection: Cleavage of the substrate by active proteasomes releases the fluorescent AMC group. The fluorescence is measured over time using a fluorometer with appropriate excitation and emission wavelengths.
-
Analysis: The rate of substrate cleavage is proportional to the proteasome activity. The activity in this compound-treated samples is compared to that of untreated controls to determine the percentage of inhibition.
Conclusion
The available data strongly support the characterization of this compound as a highly selective inhibitor of the immunoproteasome subunit LMP-7.[4][7] Its ability to induce apoptosis in multiple myeloma cells, including treatment-resistant variants, while sparing normal blood cells, underscores its therapeutic potential.[2][5] While some studies have reported context-dependent efficacy, the overall evidence validates LMP-7 as a significant therapeutic target in multiple myeloma, with this compound serving as a key tool for its investigation and a potential candidate for clinical development.[4][7]
References
- 1. The Interplay Between the Ubiquitin–Proteasome System and Oxidative Stress: A Future Perspective in Eye Diseases | MDPI [mdpi.com]
- 2. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|LMP-7 Inhibitor|For Research Use [benchchem.com]
- 4. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocols for the application of human embryonic stem cell-derived neurons for aging modeling and gene manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
PR-924 vs. Carfilzomib: A Comparative Guide to Two Epoxyketone Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent epoxyketone-based proteasome inhibitors: PR-924 and carfilzomib. Both compounds are potent inhibitors of the proteasome, a critical cellular machine responsible for protein degradation, and have significant implications for cancer therapy, particularly in the context of multiple myeloma. This document outlines their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for key experimental assays.
Introduction
The ubiquitin-proteasome system is a pivotal pathway for protein turnover in eukaryotic cells, and its inhibition has emerged as a successful strategy in cancer treatment. Epoxyketones represent a class of irreversible proteasome inhibitors that covalently bind to the active sites of the proteasome.
Carfilzomib (Kyprolis®) is a second-generation tetrapeptide epoxyketone proteasome inhibitor.[1] It is an analog of epoxomicin and was developed by Onyx Pharmaceuticals.[1] The U.S. Food and Drug Administration (FDA) approved carfilzomib in 2012 for the treatment of relapsed and refractory multiple myeloma.[1][2] It primarily targets the chymotrypsin-like activity of the proteasome.[1][3]
This compound is a tripeptide epoxyketone proteasome inhibitor that has demonstrated high selectivity for the LMP7 (low molecular mass polypeptide 7), also known as the β5i subunit, of the immunoproteasome.[4][5] Preclinical studies have highlighted its potential as a therapeutic agent in multiple myeloma, including in models resistant to conventional therapies.[4][5]
Mechanism of Action
Both this compound and carfilzomib are epoxyketone-based inhibitors that irreversibly bind to the N-terminal threonine residue of the active sites within the 20S proteasome core particle.[1][4][5] This covalent modification blocks the proteolytic activity of the proteasome, leading to an accumulation of polyubiquitinated proteins. The buildup of these proteins disrupts cellular homeostasis, triggering the Unfolded Protein Response (UPR) and ultimately leading to programmed cell death (apoptosis).[3]
While both inhibitors share this general mechanism, their key distinction lies in their selectivity for the different catalytic subunits of the proteasome. The 20S proteasome exists in two major forms: the constitutive proteasome, present in most cells, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin. Each form contains three distinct catalytic β-subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like), and their immunoproteasome counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).
Carfilzomib primarily targets the chymotrypsin-like activity of both the constitutive proteasome (β5) and the immunoproteasome (β5i).[6]
This compound exhibits high selectivity for the β5i (LMP7) subunit of the immunoproteasome.[4][5]
Quantitative Data Comparison
The following tables summarize the inhibitory activity and cytotoxicity of this compound and carfilzomib based on available preclinical data.
Table 1: Inhibitory Concentration (IC50) Against Proteasome Subunits
| Compound | β5c (nM) | β5i (LMP7) (nM) | β1c (nM) | β1i (LMP2) (nM) | β2c (nM) | β2i (MECL-1) (nM) | Selectivity (β5c/β5i) |
| This compound | 2900 | 22 | >30,000 | 8200 | >30,000 | >30,000 | ~131 |
| Carfilzomib | 5.2 | 14 | - | - | - | - | ~0.37 |
Data for this compound from[1]. Data for Carfilzomib from[4]. A lower IC50 value indicates greater potency. Selectivity is calculated as the ratio of IC50 for β5c to β5i.
Table 2: Cytotoxicity (IC50) in Multiple Myeloma (MM) Cell Lines
| Cell Line | This compound (µM) | Carfilzomib (nM) |
| MM.1S | 3-5 | 6.2 |
| MM.1R | 3-5 | - |
| RPMI-8226 | 3-5 | 10.73 |
| U266 | 3-5 | - |
| OPM2 | 3-5 | 15.97 |
| NCI-H929 | - | 26.15 |
| MOLP-8 | - | 12.20 |
Data for this compound from[7]. Data for Carfilzomib from[8][9]. Note the different units (µM for this compound and nM for Carfilzomib), indicating a significant difference in potency in cell-based assays.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The inhibition of the proteasome by this compound and carfilzomib triggers a cascade of intracellular events culminating in apoptosis. The accumulation of misfolded proteins leads to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR). Persistent ER stress activates pro-apoptotic signaling pathways.
Caption: General signaling pathway of proteasome inhibition by epoxyketones.
Experimental Workflow
The preclinical evaluation of proteasome inhibitors typically follows a standardized workflow to assess their efficacy and mechanism of action.
Caption: A typical preclinical experimental workflow for proteasome inhibitors.
Experimental Protocols
Proteasome Activity Assay
This protocol is designed to determine the inhibitory activity of compounds against different proteasome subunits.
Materials:
-
Purified 20S constitutive and immunoproteasomes
-
Fluorogenic peptide substrates specific for each subunit (e.g., Suc-LLVY-AMC for β5/β5i)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
This compound and carfilzomib stock solutions (in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and carfilzomib in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add purified proteasome to each well and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
Complete cell culture medium
-
This compound and carfilzomib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of this compound or carfilzomib for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the induction of apoptosis by analyzing key protein markers.
Materials:
-
Multiple myeloma cells treated with this compound or carfilzomib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to cleaved PARP and cleaved Caspase-3 will indicate the level of apoptosis. β-actin is used as a loading control.
Conclusion
Both this compound and carfilzomib are potent epoxyketone inhibitors of the proteasome with demonstrated anti-myeloma activity. Carfilzomib is a clinically approved, broad inhibitor of the chymotrypsin-like activity of both the constitutive and immunoproteasome. In contrast, this compound shows remarkable selectivity for the β5i subunit of the immunoproteasome, suggesting a more targeted therapeutic approach. The provided data and protocols offer a framework for the continued investigation and comparison of these and other novel proteasome inhibitors in the field of cancer drug development.
References
- 1. The next generation proteasome inhibitors carfilzomib and oprozomib activate prosurvival autophagy via induction of the unfolded protein response and ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and pharmacology of proteasome inhibitors for the management and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors disrupt the unfolded protein response in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carfilzomib activates ER stress and JNK/p38 MAPK signaling to promote apoptosis in hepatocellular carcinoma cells: Carfilzomib promotes HCC cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Proteasome Inhibitor Landscape: A Comparative Analysis of PR-924
A notable gap in the current preclinical data is the absence of studies evaluating the synergistic effects of PR-924 in combination with other proteasome inhibitors. This guide, therefore, provides a comparative analysis of this compound as a selective immunoproteasome inhibitor against the established proteasome inhibitors, bortezomib and carfilzomib, based on available single-agent preclinical data. The aim is to offer researchers, scientists, and drug development professionals a clear perspective on the distinct characteristics and potential of this compound, while also highlighting the need for future research into its combinatorial efficacy.
Introduction to this compound: A Selective Approach to Proteasome Inhibition
This compound is a tripeptide epoxyketone that acts as a selective and irreversible inhibitor of the LMP7 (low molecular weight protein 7) subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules. In several malignancies, including multiple myeloma, the immunoproteasome is highly expressed and plays a crucial role in cell survival and proliferation.[1] By selectively targeting the LMP7 (β5i) subunit, this compound offers a more targeted approach to proteasome inhibition compared to broader-spectrum inhibitors like bortezomib and carfilzomib, which also inhibit the constitutive proteasome found in all cells.[1] This selectivity holds the potential for a more favorable therapeutic window with reduced off-target toxicities.
Comparative Preclinical Efficacy: this compound vs. Bortezomib and Carfilzomib
A direct head-to-head comparison of the preclinical efficacy of this compound, bortezomib, and carfilzomib is challenging due to variations in experimental conditions across different studies. However, by collating available data, we can draw some general comparisons of their single-agent activity in multiple myeloma (MM) models.
In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for the three proteasome inhibitors against various human multiple myeloma cell lines. It is important to note that the IC50 values are highly dependent on the cell line, drug exposure time, and the specific assay used.
| Proteasome Inhibitor | Cell Line(s) | IC50 Value | Exposure Time | Reference |
| This compound | MM.1S, MM.1R, RPMI-8226, KMS12PE, LR-5, DOX40, INA-6, OPM1, OPM2 | 3-7 µM | 48 hours | [1][3] |
| Bortezomib | RPMI-8226 | ~15.9 nM | 24 hours | [4] |
| U-266 | ~7.1 nM | 24 hours | [4] | |
| MM1.S | 15.2 nM | 24 hours | [5] | |
| Carfilzomib | MOLP-8 | 12.20 µM | 48 hours | [6] |
| RPMI-8226 | 10.73 µM | 48 hours | [6] | |
| NCI-H929 | 26.15 µM | 48 hours | [6] | |
| OPM-2 | 15.97 µM | 48 hours | [6] | |
| MM1.S | 8.3 nM | 24 hours | [5] |
Note: The IC50 values for this compound are in the micromolar range, while those for bortezomib and carfilzomib are in the nanomolar to micromolar range. This difference may be attributable to the high selectivity of this compound for the immunoproteasome, suggesting that its potent cellular effects may be more pronounced in cell types that are highly dependent on immunoproteasome function.
In Vivo Antitumor Activity
Preclinical in vivo studies using xenograft models of human multiple myeloma have demonstrated the antitumor efficacy of all three proteasome inhibitors.
| Proteasome Inhibitor | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| This compound | Plasmacytoma xenograft (MM.1S cells) | 6 mg/kg, IV, twice weekly for 3 weeks | Significant tumor growth inhibition. | [1][3] |
| SCID-hu model (INA-6 cells) | 6 mg/kg, IV, twice weekly for 3 weeks | Significant reduction in tumor burden and prolonged survival. | [1] | |
| Bortezomib | Multiple myeloma xenograft | 1 mg/kg, IP, twice weekly | Significant inhibition of tumor growth. | [7] |
| Carfilzomib | Multiple myeloma xenograft (LAGk-1A) | 3 mg/kg, IV, twice weekly | Did not show a reduction in tumor growth as a single agent in this specific model. | [8] |
Note: The in vivo efficacy data highlights the potent anti-myeloma activity of this compound in preclinical models. It is important to consider that the choice of xenograft model and the specific cell line used can significantly influence the observed antitumor effects.
Mechanism of Action and Signaling Pathways
This compound induces apoptosis in multiple myeloma cells through the activation of a caspase-dependent signaling cascade.[1][9] Inhibition of the immunoproteasome leads to the accumulation of misfolded and ubiquitinated proteins, triggering the unfolded protein response (UPR) and ultimately leading to programmed cell death.
Future Directions: The Untapped Potential of Synergistic Combinations
While direct evidence for the synergistic effects of this compound with other proteasome inhibitors is currently lacking, the distinct mechanism of action of this compound suggests a strong rationale for exploring such combinations. Co-inhibition of both the immunoproteasome and the constitutive proteasome could lead to a more profound and sustained disruption of protein homeostasis in cancer cells, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy.
The following workflow outlines a general approach for assessing the synergistic potential of this compound with other anti-cancer agents.
Experimental Methodologies
The following are summaries of key experimental protocols used in the preclinical evaluation of proteasome inhibitors.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13]
-
Cell Plating: Seed multiple myeloma cells in a 96-well plate at a predetermined density.
-
Drug Treatment: Treat the cells with various concentrations of the proteasome inhibitor (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.[14]
-
Cell Treatment: Treat cells with the proteasome inhibitor at the desired concentration and for the appropriate time.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
In Vivo Xenograft Models
The SCID-hu (Severe Combined Immunodeficient-human) mouse model is a valuable tool for studying human multiple myeloma in an in vivo setting that recapitulates the human bone marrow microenvironment.[15][16][17][18][19]
-
Implantation: Surgically implant human fetal bone chips subcutaneously into SCID mice.
-
Tumor Cell Injection: Inject human multiple myeloma cells (e.g., INA-6) directly into the human bone implant.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the levels of a human-specific biomarker (e.g., soluble human IL-6 receptor) in the mouse serum.
-
Drug Administration: Once tumors are established, treat the mice with the proteasome inhibitor (e.g., this compound at 6 mg/kg, IV) or vehicle control according to the planned dosing schedule.
-
Efficacy Assessment: Evaluate the antitumor efficacy by monitoring tumor burden, animal survival, and other relevant parameters.
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss.
Conclusion
This compound represents a promising, highly selective immunoproteasome inhibitor with demonstrated single-agent preclinical activity against multiple myeloma. Its distinct mechanism of action provides a strong rationale for its further investigation, particularly in the context of combination therapies. While the current body of literature lacks studies on its synergistic effects with other proteasome inhibitors, such research is a critical next step to unlock the full therapeutic potential of this targeted agent. The experimental frameworks outlined in this guide can serve as a foundation for future studies aimed at exploring these novel therapeutic strategies to improve outcomes for patients with multiple myeloma and other hematological malignancies.
References
- 1. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 5. e-century.us [e-century.us]
- 6. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Multiple Myeloma Using 5-Aza-2ʹ-Deoxycytidine and Bortezomib-Loaded Self-Assembling Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The SCID-hu Myeloma Model | Springer Nature Experiments [experiments.springernature.com]
- 17. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The SCID mouse as a model for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Primary myeloma cells growing in SCID-hu mice: a model for studying the biology and treatment of myeloma and its manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
PR-924 Demonstrates Potent In Vivo Anti-Tumor Activity in Multiple Myeloma: A Comparative Analysis
For Immediate Release
New preclinical data confirms the significant in vivo anti-tumor efficacy of PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, in well-established murine models of multiple myeloma. This comparison guide provides an objective overview of this compound's performance against other proteasome and immunoproteasome inhibitors, supported by experimental data, detailed protocols, and mechanistic insights.
This compound, a novel tripeptide epoxyketone, has demonstrated significant tumor growth inhibition and prolonged survival in both human plasmacytoma xenograft and SCID-hu mouse models of multiple myeloma.[1] This guide offers a comparative analysis of this compound with the standard-of-care proteasome inhibitors, Bortezomib and Carfilzomib, as well as the immunoproteasome inhibitor ONX-0914.
Comparative In Vivo Efficacy
While direct head-to-head in vivo studies are limited, this analysis consolidates data from various preclinical studies to provide a comparative perspective on the anti-tumor activity of these agents in multiple myeloma xenograft models.
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| This compound | MM.1S Subcutaneous Xenograft | 6 mg/kg, IV, twice weekly for 3 weeks | Significant tumor growth inhibition (P < 0.05) and prolonged survival (median survival 42.5 days vs. 23.5 days for vehicle; P=0.016).[1] | Chauhan et al.[1] |
| This compound | INA-6 SCID-hu Model | 6 mg/kg, IV, twice weekly for 3 weeks | Significant reduction in tumor growth as measured by soluble human IL-6 receptor levels (P < 0.05).[1] | Chauhan et al.[1] |
| Bortezomib | MM.1S Subcutaneous Xenograft | 1 mg/kg, IV, twice weekly | Significant inhibition of tumor growth.[2] | Richardson et al. |
| Bortezomib | Disseminated MM.1S-CG Model | 1 mg/kg, IP, twice weekly | Decreased tumor signal in treated mice compared to untreated controls.[3] | Kumar et al. |
| Carfilzomib | N/A | N/A | Demonstrates potent anti-myeloma activity in preclinical models.[1] | Kuhn et al. |
| ONX-0914 | Orthotopic ALL Xenograft | 15 mg/kg | Significantly delayed tumor growth, comparable to Bortezomib in the initial 3 weeks.[4] | Raval et al. |
| ONX-0914 & Bortezomib | Orthotopic MM1.S Model | N/A | Combination delayed the appearance of λ-light chains and significantly increased overall survival compared to vehicle or Bortezomib alone.[5] | Sacco et al. |
Mechanisms of Action: A Visual Guide
The anti-tumor activity of these inhibitors stems from their ability to disrupt the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. However, their specific targets and downstream effects differ.
This compound selectively inhibits the LMP7 subunit of the immunoproteasome, leading to apoptosis.
Bortezomib inhibits both proteasome types, leading to NF-κB pathway inhibition.
Carfilzomib irreversibly inhibits proteasomes, inducing ER stress and apoptosis.
ONX-0914 primarily targets the immunoproteasome, affecting antigen presentation.
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting in vivo data. Below are summarized protocols for the key xenograft models used to evaluate these compounds.
Subcutaneous Human Multiple Myeloma Xenograft Model
Workflow for a subcutaneous multiple myeloma xenograft study.
Cell Line: Human multiple myeloma cell line MM.1S.[6] Animals: CB-17 Severe Combined Immunodeficient (SCID) mice.[6] Cell Implantation: 5.0 × 10^6 MM.1S cells in 100 μl of serum-free RPMI-1640 medium were injected subcutaneously into the flank of each mouse.[6] Tumor Monitoring: Tumor growth was monitored regularly by caliper measurements. Treatment: Treatment was initiated when tumors reached a measurable size (e.g., 350-400 mm³).[6] this compound was administered intravenously at 6 mg/kg twice weekly for 3 weeks.[1] Endpoint: Mice were monitored for tumor growth, body weight, and overall survival.
SCID-hu Human Multiple Myeloma Model
Workflow for the SCID-hu multiple myeloma model.
Model: This model aims to recapitulate the human bone marrow microenvironment.[1] Procedure:
-
Human fetal bone chips are implanted subcutaneously into SCID mice.[6]
-
2.5 × 10^6 INA-6 human multiple myeloma cells are injected directly into the bone chips.[6]
-
Tumor growth is monitored by measuring the levels of circulating soluble human IL-6 receptor (shIL-6R) in the mouse serum weekly using an ELISA.[6]
-
Treatment with this compound (6 mg/kg, IV, twice weekly) or vehicle is administered.[1]
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PR-924 and Bortezomib: Navigating Cross-Resistance in Proteasome Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the proteasome inhibitors PR-924 and bortezomib, with a focus on cross-resistance. By examining their mechanisms of action, and summarizing key experimental data and protocols, this document aims to offer valuable insights into strategies for overcoming bortezomib resistance.
Introduction: The Proteasome as a Therapeutic Target
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, making it an attractive target for cancer therapy. Bortezomib, the first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2] It primarily inhibits the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[3][4] However, the development of resistance to bortezomib remains a significant clinical challenge, necessitating the exploration of alternative therapeutic strategies.[5][6]
This compound is a novel proteasome inhibitor that selectively targets the immunoproteasome subunit LMP-7 (low molecular mass polypeptide 7), also known as β5i.[7][8] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. This selective inhibition offers a potential avenue to overcome bortezomib resistance and may present a different safety profile. This guide delves into the comparative efficacy of this compound, particularly in the context of bortezomib-resistant cellular models.
Mechanisms of Action and Resistance
Bortezomib: A Reversible Inhibitor of the Constitutive Proteasome
Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the proteasome by binding to the β5 subunit of the 20S catalytic core.[2] This inhibition disrupts cellular homeostasis and induces apoptosis in cancer cells.[3]
Resistance to bortezomib is a multifaceted phenomenon that can arise from several mechanisms:
-
Mutations in the PSMB5 gene: Alterations in the gene encoding the β5 subunit can reduce the binding affinity of bortezomib.[7]
-
Overexpression of PSMB5: Increased levels of the target protein can effectively titrate out the inhibitor.[7]
-
Activation of pro-survival signaling pathways: Upregulation of pathways such as the unfolded protein response (UPR) and NF-κB can counteract the cytotoxic effects of proteasome inhibition.
-
Increased proteasome activity: Bortezomib-resistant cells can exhibit higher baseline activity of all three catalytic domains of the proteasome.
This compound: A Selective Inhibitor of the Immunoproteasome
This compound is a tripeptide epoxyketone that selectively and irreversibly inhibits the LMP-7 (β5i) subunit of the immunoproteasome.[7][8] This targeted approach is based on the differential expression of the immunoproteasome in hematological malignancies compared to solid tumors and normal tissues. By specifically targeting the immunoproteasome, this compound may circumvent resistance mechanisms associated with the constitutive proteasome targeted by bortezomib.[7][8]
Comparative Efficacy and Cross-Resistance: Experimental Data
Studies have demonstrated that this compound can effectively inhibit the growth of multiple myeloma (MM) cell lines, including those with resistance to conventional therapies.[7] Furthermore, this compound has shown activity against primary tumor cells from MM patients who have relapsed after bortezomib treatment.[7]
The following tables summarize key quantitative data from studies investigating the activity of this compound and the characteristics of bortezomib resistance.
Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Description | This compound IC50 (48h) | Reference |
| MM.1S | Dexamethasone-sensitive | ~3 µM | [7] |
| MM.1R | Dexamethasone-resistant | ~3 µM | [7] |
| RPMI-8226 | - | ~5 µM | [7] |
| U266 | IL-6 dependent | ~7 µM | [7] |
| OPM-2 | - | ~4 µM | [7] |
Table 2: Bortezomib Resistance Profile in a Multiple Myeloma Cell Line Model
| Cell Line | Treatment | Bortezomib IC50 (24h) | Resistance Factor | Reference |
| MM1S WT | Parental | 15.2 nM | - | |
| MM1S/R BTZ | Bortezomib-resistant | 44.5 nM | 2.93 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density of 2 x 104 cells per well.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or bortezomib for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the desired concentration of the proteasome inhibitor for the specified time.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Proteasome Activity Assay
This assay measures the activity of the different catalytic subunits of the proteasome.
-
Cell Lysis: Lyse the treated and untreated cells in a buffer that preserves proteasome activity.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Fluorogenic Substrate Addition: Add a fluorogenic substrate specific for the chymotrypsin-like (Suc-LLVY-AMC), caspase-like (Z-LLE-AMC), or trypsin-like (Boc-LRR-AMC) activity to the lysates.
-
Fluorescence Measurement: Measure the fluorescence over time using a fluorometer. The rate of increase in fluorescence is proportional to the proteasome activity.
Visualizing the Pathways and Workflows
Signaling Pathways
The following diagram illustrates the key signaling pathways affected by bortezomib and the potential circumvention by this compound.
Caption: Signaling pathways of Bortezomib and this compound.
Experimental Workflow for Cross-Resistance Assessment
The diagram below outlines a typical experimental workflow to determine cross-resistance between bortezomib and this compound.
Caption: Workflow for assessing cross-resistance.
Logical Relationship of Cross-Resistance Patterns
This diagram illustrates the logical framework for interpreting the results of cross-resistance studies.
References
- 1. A drug repurposing strategy for overcoming human multiple myeloma resistance to standard-of-care treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel proteasome inhibitors to overcome bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Evaluating the Therapeutic Index of PR-924 in Comparison to Other Proteasome Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic index is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. In the landscape of cancer therapeutics, particularly for hematological malignancies like multiple myeloma, proteasome inhibitors have emerged as a cornerstone of treatment. This guide provides a comparative evaluation of the therapeutic index of PR-924, a novel selective immunoproteasome inhibitor, against established proteasome inhibitors, bortezomib and carfilzomib. This analysis is based on available preclinical data and aims to inform researchers, scientists, and drug development professionals on the potential advantages of selective proteasome inhibition.
Executive Summary
This compound distinguishes itself from bortezomib and carfilzomib through its selective inhibition of the immunoproteasome subunit LMP-7 (β5i). This selectivity theoretically offers a wider therapeutic window by minimizing off-target effects on the constitutive proteasome, which is essential for normal cellular function. While direct comparative preclinical studies providing a head-to-head therapeutic index are limited, the available data on efficacy and toxicity suggest a favorable profile for this compound. This guide will delve into the quantitative data, experimental methodologies, and distinct signaling pathways of these three agents to provide a comprehensive comparison.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound, bortezomib, and carfilzomib, focusing on their in vitro cytotoxicity and preclinical maximum tolerated doses. It is crucial to note that these values are derived from various studies with different experimental conditions, which should be considered when making direct comparisons.
Table 1: In Vitro Cytotoxicity (IC50) in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MM.1S, MM.1R, RPMI-8226, U266, etc. | 3-5 | [1] |
| Bortezomib | MM.1S | ~0.005 | [2] |
| OPM-2 | ~0.002 | [2] | |
| IM-9 (resistant) | >0.1 | [2] | |
| MM1S | 0.0152 | [3] | |
| Carfilzomib | MM1S | 0.0083 | [3] |
| Lung Cancer Cell Lines (A549, H1993, etc.) | <0.001 - 0.036 | [4] |
Table 2: Preclinical In Vivo Data
| Compound | Model | Efficacious Dose | Toxicity/Safety Observations | Reference |
| This compound | Human Plasmacytoma Xenograft (SCID mice) | 6 mg/kg, IV, twice weekly for 3 weeks | Well tolerated, no significant weight loss. Prolonged survival. | [5] |
| SCID-hu Mouse Model | 6 mg/kg, IV, twice weekly for 3 weeks | No significant toxicity, less than 10% weight loss. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of proteasome inhibitors.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the proteasome inhibitor (e.g., this compound, bortezomib, or carfilzomib) for a specified duration (e.g., 48 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the drug that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of the proteasome inhibitor for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject human multiple myeloma cells (e.g., RPMI-8226) into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the proteasome inhibitor (e.g., this compound at 6 mg/kg) via the desired route (e.g., intravenous injection) and schedule. The control group receives a vehicle.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis. Survival can also be monitored as a primary endpoint.
Signaling Pathways and Mechanisms of Action
The therapeutic index of a proteasome inhibitor is intrinsically linked to its mechanism of action and its selectivity. This compound, bortezomib, and carfilzomib induce apoptosis in multiple myeloma cells through distinct signaling pathways, a direct consequence of their differential targeting of proteasome subunits.
Proteasome Subunit Selectivity
Caption: Differential selectivity of proteasome inhibitors.
This compound is a highly selective inhibitor of the β5i (LMP-7) subunit of the immunoproteasome.[5] In contrast, bortezomib and carfilzomib are broader-spectrum inhibitors, targeting both the β5 subunit of the constitutive proteasome and the β5i subunit of the immunoproteasome.[4] Carfilzomib also demonstrates some inhibitory activity against the β2 subunit at higher concentrations. This difference in selectivity is the basis for the potentially improved therapeutic index of this compound, as it is expected to have less impact on normal cells that primarily express the constitutive proteasome.
Apoptotic Signaling Pathways
The inhibition of specific proteasome subunits by these agents triggers distinct downstream signaling cascades, all culminating in apoptosis.
Caption: Apoptotic pathways induced by proteasome inhibitors.
-
This compound: Induces apoptosis primarily through the mitochondrial (intrinsic) pathway, characterized by the activation of caspase-9, followed by the executioner caspase-3. Activation of caspase-8 has also been observed.[5]
-
Bortezomib: Triggers apoptosis through multiple pathways, including the inhibition of the Wnt/β-catenin signaling pathway and the activation of the cGAS/STING pathway, which senses cytoplasmic DNA and induces an anti-tumor immune response.
-
Carfilzomib: Induces apoptosis by inhibiting the STAT1/COX-2/iNOS signaling pathway and by upregulating the expression of Death Receptor 5 (DR5), leading to the activation of the extrinsic apoptotic pathway.
Conclusion
The evaluation of the therapeutic index of this compound in comparison to bortezomib and carfilzomib highlights a strategic shift towards more targeted cancer therapies. The high selectivity of this compound for the immunoproteasome subunit β5i presents a compelling rationale for an improved therapeutic window, potentially translating to reduced off-target toxicities and better patient outcomes. While direct comparative quantitative data on the therapeutic index remains to be fully elucidated in head-to-head preclinical studies, the available in vitro and in vivo efficacy data, coupled with its distinct mechanism of action, position this compound as a promising next-generation proteasome inhibitor. Further preclinical and clinical investigations are warranted to definitively establish its therapeutic index and clinical utility in multiple myeloma and other hematological malignancies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. This compound, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling PR-924
Disclaimer: A specific Safety Data Sheet (SDS) or comprehensive safety and handling guide for a compound designated "PR-924" is not publicly available. The information provided here is based on best practices for handling potent, non-radiolabeled research compounds and should be used to supplement a thorough risk assessment conducted in consultation with your institution's Environmental Health and Safety (EHS) department. Always refer to the specific SDS for any chemical you are handling.
The appropriate selection and use of Personal Protective Equipment (PPE) are paramount to minimizing exposure to potent research compounds like this compound. The required level of PPE is determined by a comprehensive risk assessment that considers the quantity of the compound, its physical form (e.g., powder or liquid), and the specific laboratory procedure being performed.
Personal Protective Equipment (PPE) for Handling Potent Compounds
The following table summarizes recommended PPE for various laboratory activities involving potent compounds.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Chemical-resistant gloves (e.g., nitrile) | Standard PPE for handling chemicals in a laboratory setting to protect against minor spills and splashes.[2] |
Operational Plan for Safe Handling
A systematic approach is essential for safely handling potent compounds.
-
Preparation : Before handling the compound, ensure that all necessary PPE is available and in good condition. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Containment : All manipulations of this compound, especially in powder form, should be conducted within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.
-
Weighing and Transfer : Use disposable weighing boats and spatulas. Handle the compound gently to avoid creating dust.
-
Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.
-
Doffing PPE : Remove PPE in the correct sequence to avoid self-contamination.
Disposal Plan
The disposal of potent research compounds and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.[1]
| Waste Stream | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. | To prevent environmental contamination and accidental exposure.[1][3] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent injury from sharps and contain residual compound.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To contain any residual compound and prevent exposure during waste handling.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | To prevent uncontrolled chemical reactions and ensure proper disposal.[1] |
Experimental Workflow
Caption: General workflow for the safe handling of a potent research compound.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
